BI-891065
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-891065; BI 891065; BI891065; |
Origin of Product |
United States |
Foundational & Exploratory
BI-891065: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent, small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to induce apoptosis in cancer cells by targeting the Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs are frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies. By mimicking the endogenous IAP antagonist SMAC/DIABLO, this compound effectively neutralizes key IAP members, thereby lowering the threshold for apoptosis and promoting cancer cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Targeting Inhibitor of Apoptosis Proteins (IAPs)
The primary molecular targets of this compound are the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cellular Inhibitor of Apoptosis Protein 2 (cIAP2), and X-linked Inhibitor of Apoptosis Protein (XIAP).[1] These proteins play a crucial role in cell survival by inhibiting caspases and modulating pro-survival signaling pathways.
This compound binds to the BIR (Baculoviral IAP Repeat) domains of these IAPs, initiating a cascade of events that ultimately leads to apoptosis. The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB Inducing Kinase), a key regulator of the non-canonical NF-κB pathway. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of genes involved in inflammation and cell survival.
-
Sensitization to TNF-α-induced Apoptosis: cIAPs are critical components of the TNF receptor 1 (TNFR1) signaling complex. Upon TNF-α stimulation, cIAPs ubiquitinate RIPK1, leading to the activation of the canonical NF-κB pathway and cell survival. By inducing the degradation of cIAPs, this compound prevents the formation of this pro-survival complex. Consequently, in the presence of TNF-α, RIPK1 is free to form a pro-apoptotic complex with FADD and Caspase-8, leading to robust activation of the extrinsic apoptosis pathway.
While this compound also binds to XIAP, its primary mechanism of inducing cell death is believed to be through the degradation of cIAPs and the subsequent sensitization to TNF-α.
Quantitative Data
Binding Affinity of SMAC Mimetics to IAP Proteins
While specific Ki values for this compound are not publicly available, the following table presents representative binding affinities for a well-characterized SMAC mimetic, AT-406 (Xevinapant), to illustrate the typical potency of this class of compounds.
| Compound | Target | Binding Affinity (Ki, nM) |
| AT-406 (Xevinapant) | cIAP1 | 1.9 |
| cIAP2 | 5.1 | |
| XIAP | 66.4 |
Data for AT-406 is provided as a representative example of a potent SMAC mimetic.
In Vitro Efficacy of this compound in Cancer Cell Lines
A large pan-cancer cell line screening was performed to assess the single-agent activity of this compound and its efficacy in combination with TNF-α.[2]
| Cancer Type | Treatment | Percentage of Sensitive Cell Lines |
| Colorectal Cancer (n=56) | This compound (single agent) | 5% |
| This compound + TNF-α | 21% |
This data highlights the significant synergistic effect of combining this compound with TNF-α, particularly in colorectal cancer cell lines.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound binds to IAP proteins, leading to the proteasomal degradation of cIAP1/2 and promoting apoptosis.
TNF-α Signaling in the Presence of this compound
Caption: this compound promotes TNF-α-induced apoptosis by preventing cIAP-mediated survival signals.
Experimental Workflow: cIAP1 Degradation Assay
Caption: Workflow for assessing cIAP1 protein degradation upon treatment with this compound via Western Blot.
Experimental Protocols
Fluorescence Polarization (FP) Assay for IAP Binding Affinity
This assay quantitatively determines the binding affinity of this compound to the BIR3 domains of cIAP1, cIAP2, and XIAP.
-
Reagents:
-
Recombinant human cIAP1-BIR3, cIAP2-BIR3, and XIAP-BIR3 proteins.
-
A fluorescently labeled SMAC-derived peptide probe (e.g., FAM-AVPI).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
This compound serial dilutions.
-
-
Procedure:
-
In a 384-well black plate, add the fluorescent probe and the respective IAP-BIR3 protein to the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
The IC50 values are determined by fitting the polarization data to a four-parameter logistic equation.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
-
Reagents:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound serial dilutions.
-
Recombinant human TNF-α (for combination studies).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, with or without a fixed concentration of TNF-α.
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values by fitting the dose-response curves to a non-linear regression model.
-
Western Blot for cIAP1 Degradation and NF-κB Signaling
This method is used to visualize the degradation of cIAP1 and assess the activation of the NF-κB pathway.
-
Reagents:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-cIAP1, anti-p100/p52, anti-IKKα, anti-phospho-IKKα, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative protein levels compared to the loading control.
-
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on IAP-mediated survival. Its ability to induce the degradation of cIAP1 and cIAP2 leads to the activation of apoptotic pathways, particularly in the presence of TNF-α. The provided data and methodologies offer a framework for further investigation into the therapeutic potential and molecular mechanisms of this compound in various cancer contexts. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
BI-891065: A Technical Guide to a Novel SMAC Mimetic in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-891065 is a potent, monovalent, and orally bioavailable small molecule that functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic. It is designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data on its activity, and detailed experimental protocols for its evaluation. The document also features visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this investigational anti-cancer agent.
Introduction to this compound
This compound is an investigational drug developed by Boehringer Ingelheim that belongs to the class of SMAC mimetics. These agents are designed to mimic the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis and antagonizes IAPs.[1] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival by inhibiting caspases and modulating pro-survival signaling pathways.[1] this compound targets these IAPs to restore the apoptotic signaling cascade in cancer cells.[1]
Preclinical studies have demonstrated that this compound has modest single-agent efficacy but shows significant synergistic effects when used in combination with other anti-cancer agents, including chemotherapy and immune checkpoint inhibitors.[2][3] It is currently being evaluated in Phase I clinical trials, both as a monotherapy and in combination with other therapies for the treatment of advanced solid tumors.[3][4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of IAPs. By mimicking the N-terminal tetrapeptide of SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly cIAP1, cIAP2, and XIAP.[1] This binding initiates a cascade of events leading to apoptosis:
-
Inhibition of XIAP: this compound binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, and to a lesser extent, the effector caspases-3 and -7. This releases the brakes on the execution phase of apoptosis.[1]
-
Degradation of cIAP1 and cIAP2: The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1] This has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[1]
-
Sensitization to TNF-α-induced Apoptosis: The loss of cIAPs shifts the cellular response to Tumor Necrosis Factor-alpha (TNF-α) from pro-survival signaling to apoptosis. In the absence of cIAPs, the TNF-α receptor 1 (TNFR1) signaling complex transitions to a pro-apoptotic complex (Complex II), leading to the activation of caspase-8 and subsequent apoptosis.[1][5]
-
Quantitative Data
While detailed quantitative data for this compound is limited in publicly available sources, some key findings have been reported.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Value | Notes |
| XIAP | Inhibition Assay | IC50: ~66 nM | [1] |
| cIAP1 | Inhibition Assay | IC50: Not specified | Reported to be significantly lower than for XIAP, indicating higher potency.[1] |
| cIAP2 | Inhibition Assay | IC50: Not specified | Reported to be significantly lower than for XIAP, indicating higher potency.[1] |
Table 2: Cellular and In Vivo Activity of this compound
| Cancer Type | Assay | Treatment | Result |
| Pan-cancer cell lines (246 lines) | Cell Proliferation | This compound (single agent) | 5% of cell lines were sensitive.[5] |
| Pan-cancer cell lines (246 lines) | Cell Proliferation | This compound + TNF-α | 21% of cell lines were sensitive.[5] |
| Pancreatic Ductal Adenocarcinoma (BxPC3 xenograft) | Tumor Growth Inhibition (TGI) | This compound (50 mg/kg) | 22% TGI.[2] |
| Pancreatic Ductal Adenocarcinoma (BxPC3 xenograft) | Tumor Growth Inhibition (TGI) | This compound + BI 894999 (BET inhibitor) | 96% TGI.[2] |
| Pancreatic Ductal Adenocarcinoma (Pan02 syngeneic) | Tumor Growth Inhibition (TGI) | This compound (50 mg/kg) | 9% TGI.[2] |
| Pancreatic Ductal Adenocarcinoma (Pan02 syngeneic) | Tumor Growth Inhibition (TGI) | This compound + BI 894999 (BET inhibitor) | 92% TGI.[2] |
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not publicly available. The following are generalized, representative protocols for the types of experiments that would be conducted to evaluate a SMAC mimetic like this compound.
IAP Binding Affinity Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to displace a fluorescently labeled SMAC peptide from the BIR domain of an IAP protein.
-
Reagents:
-
Recombinant human IAP-BIR domain (e.g., His-tagged cIAP1-BIR3).
-
Fluorescently labeled SMAC peptide (e.g., biotinylated SMAC peptide).
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-d2 (acceptor fluorophore).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
Add the IAP-BIR domain protein, biotinylated SMAC peptide, and varying concentrations of this compound to a 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add the Europium-labeled anti-His antibody and Streptavidin-d2.
-
Incubate at room temperature for 1-2 hours in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot it against the concentration of this compound to determine the IC50 value.
-
Cell Viability/Proliferation Assay (e.g., High-Content Screening)
This assay assesses the effect of this compound on cancer cell proliferation, alone or in combination with other agents.
-
Cell Culture:
-
Plate cancer cells in 96- or 384-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a dose-response range of this compound, with or without a fixed concentration of a second agent (e.g., TNF-α).
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Staining and Imaging:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Stain the cells with a nuclear stain (e.g., Hoechst) and a cytoplasmic stain.
-
Image the plates using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to count the number of cells in each well.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., BxPC-3 pancreatic cancer cells) into the flank of the mice.
-
-
Treatment Initiation:
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., by oral gavage) and any combination agents at the specified doses and schedule.
-
The control group receives the vehicle.
-
-
Monitoring:
-
Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint:
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. This compound | Benchchem [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boehringer Ingelheim Expands Collaboration With Sarah Cannon Research Institute to Investigate Novel Immuno-Oncology Combination Therapy - BioSpace [biospace.com]
- 5. aacrjournals.org [aacrjournals.org]
The Role of BI-891065 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent, orally bioavailable small molecule that functions as a Second Mitochondrial Activator of Caspases (SMAC) mimetic. SMAC mimetics represent a promising class of anti-cancer agents that target the Inhibitor of Apoptosis Proteins (IAPs). IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by preventing programmed cell death, or apoptosis. This compound mimics the endogenous protein SMAC/DIABLO, which antagonizes IAP function, thereby sensitizing cancer cells to apoptotic stimuli. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing apoptosis, and presents relevant preclinical data and experimental methodologies.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
This compound exerts its pro-apoptotic effects by targeting cellular IAP1 (cIAP1) and, to a lesser extent, cIAP2. These proteins are key regulators of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. In a simplified model, the binding of TNF-α to its receptor (TNFR1) can initiate two distinct signaling cascades: a pro-survival pathway mediated by NF-κB and a pro-apoptotic pathway involving the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation.
cIAP1 and cIAP2 play a crucial role in favoring the pro-survival pathway by ubiquitinating key signaling molecules. By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[1] This degradation of cIAPs shifts the balance of TNF-α signaling towards the apoptotic pathway, leading to the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. Activated caspase-8 then triggers a cascade of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Furthermore, this compound can also antagonize the X-linked inhibitor of apoptosis protein (XIAP), although it has a higher selectivity for cIAP1 and cIAP2. XIAP directly inhibits the activity of effector caspases. By interfering with XIAP function, this compound further potentiates the apoptotic signal.
Data Presentation: In Vitro Efficacy of this compound
The pro-apoptotic activity of this compound has been evaluated across a broad range of cancer cell lines. A significant potentiation of its cytotoxic effect is observed when combined with TNF-α.
| Treatment Condition | Cancer Cell Line Panel (n=246) | Colorectal Cancer Cell Lines (n=56) |
| This compound (Single Agent) | 5% Sensitive | 5% Sensitive |
| This compound + TNF-α | 21% Sensitive | 21% Sensitive |
| Table 1: Sensitivity of cancer cell lines to this compound. Data is presented as the percentage of cell lines identified as sensitive to treatment.[2] |
While specific single-agent IC50 values for this compound are not extensively published in the public domain, a study combining this compound with a BET inhibitor (BI 894999) provides some insight into its potency.
| Cell Line | Cancer Type | This compound IC50 (in combination with BI 894999) |
| LoVo | Colorectal Cancer | Synergy observed, specific IC50 not provided |
| BxPC-3 | Pancreatic Cancer | Synergy observed, specific IC50 not provided |
| MKN-45 | Gastric Cancer | Synergy observed, specific IC50 not provided |
| Table 2: Proliferation assay results for the combination of this compound and a BET inhibitor. The data indicates a synergistic effect in impairing cancer cell proliferation.[3] |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation using a high-content screening approach.
Methodology:
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, both as a single agent and in combination with a fixed concentration of TNF-α (e.g., 10 ng/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with a fluorescent dye (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify the number of cells per well to determine the effect of the treatment on cell proliferation. Calculate IC50 values using appropriate software.
Western Blot Analysis for IAP Degradation and Caspase Activation
This protocol outlines the methodology for detecting this compound-induced degradation of cIAP1 and the activation of key apoptotic proteins.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for various time points (e.g., 1, 4, 8, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cleaved caspase-8, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Mandatory Visualizations
Caption: this compound mechanism of action in TNF-α signaling.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
BI-891065: A Technical Overview of a Novel SMAC Mimetic in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent, monovalent small molecule mimetic of the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC). Developed by Boehringer Ingelheim, this investigational therapeutic targets the Inhibitor of Apoptosis Proteins (IAPs), key regulators of programmed cell death. By mimicking the function of SMAC, this compound aims to overcome apoptosis resistance in cancer cells, a common mechanism of tumor survival and therapeutic resistance. Currently, this compound is undergoing Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients. This document provides a comprehensive technical guide on this compound, summarizing its target proteins, mechanism of action, and the experimental methodologies typically employed in its characterization.
Target Proteins and Binding Affinity
This compound primarily targets the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, leading to their functional inhibition and, in some cases, degradation. The principal targets include:
-
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1)
-
Cellular Inhibitor of Apoptosis Protein 2 (cIAP2)
-
X-linked Inhibitor of Apoptosis Protein (XIAP)
This compound exhibits higher selectivity for cIAP1 and cIAP2 over XIAP.[1] This selective targeting is crucial as cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway and are involved in TNF-α-mediated apoptosis. By binding to the SMAC binding groove on these IAPs, this compound disrupts their ability to inhibit caspases and promotes their auto-ubiquitination and subsequent proteasomal degradation.[2]
Quantitative Binding Affinity
While precise, publicly available quantitative data on the binding affinity of this compound (e.g., IC50, Ki, or Kd values) for its target proteins is limited, the compound is characterized as a potent antagonist. For reference, similar potent and orally active XIAP/cIAP1 antagonists have demonstrated EC50 values in the low nanomolar range (e.g., 5.1 nM for XIAP and 0.32 nM for cIAP1 for a comparable molecule).
Table 1: Target Proteins of this compound and Representative Binding Affinity Data for Similar SMAC Mimetics
| Target Protein | Protein Family | Subcellular Location | Representative EC50/IC50 (for similar SMAC mimetics) |
| cIAP1 | Inhibitor of Apoptosis (IAP) | Cytoplasm, Nucleus | Low nanomolar |
| cIAP2 | Inhibitor of Apoptosis (IAP) | Cytoplasm | Low nanomolar |
| XIAP | Inhibitor of Apoptosis (IAP) | Cytoplasm | Low to mid nanomolar |
Note: Specific binding affinity values for this compound are not publicly available. The values presented are representative of other potent SMAC mimetics.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is centered on the induction of apoptosis through the inhibition of IAP proteins. This process can be initiated through two primary, often interconnected, pathways:
-
Inhibition of Caspase Ubiquitination and Degradation: By binding to cIAP1 and cIAP2, this compound triggers their auto-ubiquitination and proteasomal degradation. This degradation prevents the ubiquitination and subsequent degradation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
-
Synergy with TNF-α Signaling: The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. A critical consequence of cIAP degradation is the sensitization of tumor cells to Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis. In the absence of cIAPs, TNF-α receptor (TNFR1) signaling shifts from a pro-survival to a pro-apoptotic response, leading to the formation of the ripoptosome complex (containing RIPK1, FADD, and caspase-8) and subsequent caspase activation.
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Characterizing the activity of a SMAC mimetic like this compound involves a series of in vitro biochemical and cell-based assays. Below are detailed, representative protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IAP Binding
This assay quantitatively measures the binding affinity of this compound to the BIR domains of IAP proteins.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium-cryptate) conjugated to an IAP protein and an acceptor fluorophore (e.g., XL665) conjugated to a SMAC peptide. When in close proximity, excitation of the donor results in emission from the acceptor. This compound competes with the SMAC peptide for binding to the IAP protein, disrupting FRET and causing a decrease in the acceptor signal.
Materials:
-
Recombinant human IAP proteins (cIAP1, cIAP2, XIAP) with a tag (e.g., His-tag).
-
Anti-tag antibody labeled with Europium-cryptate (donor).
-
Biotinylated SMAC peptide.
-
Streptavidin-XL665 (acceptor).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the IAP protein, anti-tag-Europium antibody, and biotinylated SMAC peptide.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add Streptavidin-XL665 to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 50-100 µs delay following excitation at 337 nm.
-
Calculate the 665/620 nm emission ratio and plot against the concentration of this compound to determine the IC50 value.
Caption: Workflow for TR-FRET based IAP binding assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effect of this compound on cancer cell lines, both as a single agent and in combination with TNF-α.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
This compound.
-
Recombinant human TNF-α.
-
CellTiter-Glo® Reagent.
-
96-well opaque-walled microplates.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the serially diluted this compound, with or without a fixed concentration of TNF-α (e.g., 10 ng/mL). Include vehicle-only and TNF-α-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the luminescent signal against the concentration of this compound to determine the GI50 (50% growth inhibition) value.
Western Blot Analysis for cIAP1 Degradation
This assay confirms the on-target effect of this compound by detecting the degradation of cIAP1.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-cIAP1, anti-β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and treat with various concentrations of this compound for a defined time course (e.g., 0, 1, 2, 4, 8 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
Conclusion
This compound is a promising SMAC mimetic that targets IAP proteins to induce apoptosis in cancer cells. Its mechanism of action, particularly its ability to promote the degradation of cIAP1 and synergize with TNF-α, makes it an attractive candidate for further clinical development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of this compound and other SMAC mimetics, enabling a thorough evaluation of their therapeutic potential. As more data from ongoing clinical trials become available, a more complete understanding of the clinical utility of this compound will emerge.
References
The Discovery and Development of BI-891065: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a novel, orally bioavailable, monovalent small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). Developed by Boehringer Ingelheim, it is an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to therapeutic resistance. By mimicking the endogenous SMAC protein, this compound is designed to restore the natural process of apoptosis in tumor cells, positioning it as a promising agent in oncology, particularly in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Core Compound Details
This compound is chemically identified as 2-amino-N-(6-ethynylpyridin-2-yl)propanamide.[1] Its development was part of a focused effort to create potent and selective IAP antagonists.
| Property | Value |
| Chemical Structure | 2-amino-N-(6-ethynylpyridin-2-yl)propanamide |
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.22 g/mol |
| Class | Monovalent SMAC Mimetic |
| Originator | Boehringer Ingelheim |
| Highest Development Phase | Phase I Clinical Trials |
Mechanism of Action
This compound functions by targeting the Baculoviral IAP Repeat (BIR) domains of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), with a preferential selectivity for cIAP1 and cIAP2.[1][2] The binding of this compound to these IAPs unleashes the apoptotic cascade through two primary mechanisms:
-
Induction of cIAP1/2 Auto-ubiquitination and Degradation: By binding to the BIR domains of cIAP1 and cIAP2, this compound induces a conformational change that triggers their E3 ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.[3] This degradation removes the block on caspase activation.
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB pathway, which sensitizes cancer cells to TNFα-induced apoptosis.[3]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent binding to IAP proteins. The half-maximal inhibitory concentrations (IC50) for the BIR3 domains of cIAP1, cIAP2, and XIAP are summarized below.[1]
| Target | IC50 (nM) |
| cIAP1 | 1.5 |
| cIAP2 | 4.6 |
| XIAP | >1000 |
A comprehensive screening of over 246 cancer cell lines revealed that this compound has modest single-agent activity.[4][5] However, its efficacy is significantly enhanced in the presence of TNF-α. In a panel of 56 colorectal cancer cell lines, 5% were sensitive to this compound alone, which increased to 21% with the addition of TNF-α.[4][5]
In Vivo Efficacy
Preclinical in vivo studies have primarily focused on the combination of this compound with other anti-cancer agents. In a Pan02 pancreatic cancer syngeneic mouse model, the combination of this compound with an anti-PD-1 antibody led to the eradication of tumors.[2]
Significant synergy has also been observed in combination with the BET inhibitor BI 894999. In vivo studies in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) xenograft models demonstrated superior tumor growth inhibition (TGI) for the combination compared to either agent alone.
| Model | Treatment | Tumor Growth Inhibition (TGI) |
| BxPC3 Pancreas Xenograft | BI 891065 (50 mg/kg) | 22% |
| BI 894999 (2 mg/kg) | 70% | |
| Combination | 96% | |
| Pan02 Pancreas Syngeneic | BI 891065 (50 mg/kg) | 9% |
| BI 894999 (4 mg/kg) | 30% | |
| Combination | 92% |
Experimental Protocols
IAP Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the in vitro potency of this compound in binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.
Methodology:
-
Recombinant human His-tagged BIR3 domains of cIAP1, cIAP2, and XIAP are used.
-
A fluorescently labeled SMAC-derived peptide is used as a tracer.
-
The assay is performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% BSA, 1 mM DTT).
-
Serial dilutions of this compound are incubated with the respective BIR3 domain and the tracer.
-
The HTRF signal is measured on a compatible plate reader after an incubation period (e.g., 1 hour at room temperature).
-
The IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.
Pan-Cancer Cell Line Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound across a large panel of human cancer cell lines.
Methodology:
-
A panel of 246 human cancer cell lines is seeded in 384-well plates.
-
Cells are treated with a concentration range of this compound, both as a single agent and in combination with a fixed concentration of TNF-α.
-
After a 72-hour incubation period, cell viability is assessed using a high-content screening platform (e.g., measuring ATP content with CellTiter-Glo®).
-
The percentage of sensitive cell lines is determined based on a predefined viability threshold.
Genome-Wide CRISPR/Cas9 Sensitizer Screen
Objective: To identify genetic determinants of sensitivity to this compound.
Methodology:
-
A cancer cell line of interest is transduced with a genome-wide lentiviral sgRNA library.
-
The transduced cell population is treated with a sub-lethal dose of this compound in the presence of TNF-α.
-
Genomic DNA is extracted from the surviving and control cell populations.
-
The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.
-
Genes whose knockout leads to either sensitization or resistance to treatment are identified by comparing the sgRNA abundance between the treated and control groups.
The following diagram outlines the workflow for the CRISPR/Cas9 screen.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
Preclinical Profile of BI-891065: A Novel SMAC Mimetic for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-891065 is a potent, monovalent, and orally bioavailable small molecule that functions as a Second Mitochondrial Activator of Caspases (SMAC) mimetic.[1][2] It targets Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells, to promote programmed cell death.[1] This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound mimics the endogenous protein SMAC/DIABLO, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily cIAP1 and cIAP2, leading to their ubiquitination and subsequent proteasomal degradation.[1][] This degradation has two main consequences: it inhibits the canonical NF-κB signaling pathway and sensitizes cancer cells to apoptosis induced by death receptor ligands, most notably Tumor Necrosis Factor-alpha (TNF-α).[][4] this compound exhibits significantly higher affinity for cIAP1 and cIAP2 over XIAP.[2][5]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-mediated apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of cIAP1 and cIAP2 over XIAP.
| Target | IC50 (nM) |
| cIAP1 | 0.8 |
| cIAP2 | 4.1 |
| XIAP | >1000 |
| Table 1: In vitro inhibitory concentrations of this compound against IAP proteins. Data from Slavic-Obradovic et al. |
In Vitro Anti-proliferative Activity
In a large panel of colorectal cancer cell lines (n=56), this compound showed modest single-agent activity. However, its efficacy was significantly enhanced with the addition of TNF-α.[6][7]
| Treatment | Percentage of Sensitive Cell Lines |
| This compound (single agent) | 5% |
| This compound + TNF-α | 21% |
| Table 2: Sensitivity of colorectal cancer cell lines to this compound.[6][7] |
In Vivo Efficacy in Xenograft Models
This compound has been evaluated in combination with the BET inhibitor BI-894999 in various xenograft models, demonstrating synergistic anti-tumor activity.[8]
| Cancer Model | Treatment Group | Dose (mg/kg, oral, q.d.) | Tumor Growth Inhibition (TGI) |
| BxPC-3 (Pancreatic) | This compound | 50 | 22% |
| BI-894999 | 2 | 70% | |
| Combination | 50 (this compound) + 2 (BI-894999) | 96% | |
| Pan02 (Pancreatic) | This compound | 50 | 9% |
| BI-894999 | 4 | 30% | |
| Combination | 50 (this compound) + 4 (BI-894999) | 92% | |
| Table 3: In vivo efficacy of this compound as a monotherapy and in combination with a BET inhibitor.[8] |
Experimental Protocols
In Vitro IAP Inhibition Assay
Objective: To determine the IC50 values of this compound against cIAP1, cIAP2, and XIAP.
Methodology:
-
Assay Principle: A competitive binding assay is used, quantifying the interaction between this compound and the BIR3 domain of cIAP1, cIAP2, and XIAP by displacing a fluorescently labeled SMAC-derived peptide.[2]
-
Reagents: Recombinant human BIR3 domains of cIAP1, cIAP2, and XIAP; fluorescently labeled SMAC peptide; this compound in a serial dilution.
-
Procedure:
-
Incubate the respective IAP protein with the fluorescent SMAC peptide in an appropriate buffer.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence polarization or a similar signal to determine the displacement of the labeled peptide.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound alone and in combination with TNF-α.
Methodology:
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound with or without a fixed concentration of TNF-α.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as MTT, CellTiter-Glo®, or high-content imaging with fluorescent dyes for live/dead cell discrimination.[1][8]
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine IC50 values.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models.
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., NMRI-Foxn1nu or NOD SCID) or syngeneic models (e.g., C57BL/6NTac for Pan02 cells).[7]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Pan02 cells) into the flank of the mice.[7]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize mice into treatment and control groups.[7]
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% Natrosol) and administer orally by gavage at the desired dose and schedule (e.g., daily).[7]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., three times a week).[7]
-
Efficacy Calculation: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI = 100 x {1 - [(Treated final day – Treated day 1) / (Control final day – Control day 1)]}.[7]
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a novel cancer therapeutic. Its mechanism of action, targeting IAP proteins to induce apoptosis, is well-defined. While single-agent activity may be limited to specific contexts, this compound has demonstrated significant synergistic potential when combined with other anti-cancer agents, such as BET inhibitors.[8] The provided data and protocols offer a solid foundation for further research and development of this promising SMAC mimetic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing BI-891065 in Combination with TNF-alpha for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent and selective small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound binds to IAPs, leading to their degradation and thereby promoting programmed cell death.
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that can induce a range of cellular responses, including inflammation, proliferation, and apoptosis. The signaling outcome of TNF-alpha is context-dependent and is heavily influenced by the cellular levels and activity of IAPs. In many cancer cells, the pro-apoptotic potential of TNF-alpha is restrained by the anti-apoptotic activities of IAPs.
The combination of this compound and TNF-alpha represents a promising therapeutic strategy. This compound, by inhibiting IAPs, can switch the TNF-alpha signaling pathway from a pro-survival to a pro-apoptotic cascade, leading to a synergistic anti-tumor effect. These application notes provide a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and representative data for researchers investigating this combination therapy.
Signaling Pathways
The synergistic effect of this compound and TNF-alpha is rooted in their interplay within the TNF-alpha signaling pathway. The following diagram illustrates the key molecular events.
Caption: TNF-alpha signaling pathways leading to either cell survival or apoptosis.
Data Presentation
The following tables summarize representative quantitative data from studies using SMAC mimetics in combination with TNF-alpha. While specific data for this compound is limited in the public domain, the data for other SMAC mimetics like LCL161 and Birinapant provide a strong rationale and expected outcomes for similar experiments with this compound.
Table 1: Cell Viability (IC50) of SMAC Mimetics with and without TNF-alpha
| Cell Line | SMAC Mimetic | IC50 (µM) - SMAC Mimetic Alone | IC50 (µM) - SMAC Mimetic + TNF-alpha | Fold Sensitization |
| L929 JAK2V617F | LCL161 | 0.45 | < 0.1 | > 4.5 |
| L929 JAK2WT | LCL161 | 9.5 | Not reported | - |
| 451Lu (Melanoma) | Birinapant | > 10 | ~ 0.01 (with 1 ng/mL TNF-alpha) | > 1000 |
| WM1366 (Melanoma) | Birinapant | > 10 | ~ 0.01 (with 1 ng/mL TNF-alpha) | > 1000 |
Table 2: Induction of Apoptosis by SMAC Mimetics in Combination with TNF-alpha
| Cell Line | Treatment | Concentration | Apoptotic Cells (%) |
| Jurkat (T-cell leukemia) | LCL161 | 10 µM | < 5% |
| TNF-alpha | 10 ng/mL | ~10% | |
| LCL161 + TNF-alpha | 10 µM + 10 ng/mL | > 60% | |
| 1205Lu (Melanoma) | Birinapant | 1 µM | < 5% |
| TNF-alpha | 1 ng/mL | < 5% | |
| Birinapant + TNF-alpha | 1 µM + 1 ng/mL | ~ 20% | |
| 451Lu (Melanoma) | Birinapant + TNF-alpha | 1 µM + 1 ng/mL | ~ 45% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and TNF-alpha.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is designed to determine the effect of this compound and TNF-alpha on cell viability and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TNF-alpha (stock solution in sterile PBS with 0.1% BSA)
-
96-well clear flat-bottom plates (for MTT) or opaque white plates (for CellTiter-Glo)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM.
-
Prepare a solution of TNF-alpha in complete medium at a fixed concentration (e.g., 10 ng/mL).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for:
-
Vehicle control (medium with DMSO)
-
TNF-alpha alone
-
This compound alone at various concentrations
-
This compound at various concentrations + TNF-alpha
-
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 values using a non-linear regression curve fit.
-
Caption: Workflow for the cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Recombinant human TNF-alpha
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate overnight.
-
Treat cells with:
-
Vehicle control
-
This compound (e.g., 1 µM)
-
TNF-alpha (e.g., 10 ng/mL)
-
This compound + TNF-alpha
-
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and trypsinize.
-
Combine the trypsinized cells with the cells from the culture medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for the apoptosis assay.
Protocol 3: Western Blotting for Key Signaling Proteins
This protocol is used to detect changes in the expression and cleavage of proteins involved in the apoptosis pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Recombinant human TNF-alpha
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p65 NF-κB, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use beta-actin as a loading control.
-
Conclusion
The combination of this compound and TNF-alpha holds significant potential for cancer therapy by converting a pro-survival signal into a potent pro-apoptotic one. The protocols and data presented here provide a framework for researchers to explore this synergistic interaction in various cancer models. Careful optimization of concentrations and timing will be crucial for achieving maximal therapeutic efficacy. These studies will contribute to a better understanding of the underlying mechanisms and facilitate the clinical translation of this promising combination therapy.
Protocol for Assessing cIAP1 Degradation Following BI-891065 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-891065 is a potent, small-molecule Smac mimetic that targets cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2).[1] By mimicking the endogenous pro-apoptotic protein SMAC/Diablo, this compound binds to the BIR domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[2] This degradation of cIAPs leads to the stabilization of NIK (NF-κB inducing kinase), activating the non-canonical NF-κB pathway and sensitizing cancer cells to TNFα-induced apoptosis.[3][4] This document provides detailed protocols to assess the degradation of cIAP1 in cancer cell lines following treatment with this compound.
Key Signaling Pathway & Experimental Workflow
The following diagrams illustrate the signaling pathway initiated by this compound and the general experimental workflow to assess cIAP1 degradation.
Caption: this compound induced cIAP1 degradation and downstream signaling.
Caption: Experimental workflow for assessing cIAP1 degradation.
Data Presentation
Table 1: Quantitative Analysis of cIAP1 Degradation and Cell Viability
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| Colorectal Cancer Line (e.g., HT-29) | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, HT-29)
-
Complete growth medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 6, 12, 24 hours).
Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cIAP1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Immunoprecipitation of Ubiquitinated cIAP1
This protocol is for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status upon this compound treatment.
Materials:
-
Cell lysis buffer for IP (e.g., Triton-based buffer with protease inhibitors and deubiquitinase inhibitors like NEM and ubiquitin aldehyde)
-
Protein A/G agarose or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Prepare cell lysates as described in the Western blotting protocol, using the IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on cIAP1.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic effects of this compound.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The canonical and non-canonical NF-κB pathways and their crosstalk: A comparative study based on Petri nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols: Measuring Apoptosis with Caspase-Glo® 3/7 Assay in BI-891065 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying the induction of apoptosis by BI-891065, a potent Smac mimetic, using the Caspase-Glo® 3/7 Assay. This compound functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells.[1] This inhibition leads to the activation of caspases, key executioners of apoptosis.[1][2] The Caspase-Glo® 3/7 Assay is a sensitive and robust method for measuring the activity of caspase-3 and caspase-7, two critical effector caspases in the apoptotic pathway.[3][4][5] The assay utilizes a "add-mix-measure" format, making it suitable for high-throughput screening.[3][5] This protocol will guide users through cell treatment with this compound and subsequent measurement of caspase-3/7 activity, including data presentation and visualization of the underlying biological pathways and experimental workflow.
Introduction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis.[6][7] Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to evade cell death.[6][7] The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that block apoptosis by inhibiting caspases.[1][2] this compound is a second mitochondrial-derived activator of caspases (Smac) mimetic that binds to IAPs, thereby relieving their inhibitory effect on caspases and promoting apoptosis.[1]
The Caspase-Glo® 3/7 Assay is a luminescent assay that quantifies the activity of caspase-3 and -7.[3][4][5] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[3][8] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a luminescent signal that is directly proportional to the amount of active caspase-3 and -7 in the sample.[3][5][8]
This application note provides a comprehensive protocol for treating a relevant cancer cell line (e.g., colorectal cancer cells, which have shown sensitivity to this compound[9]) with various concentrations of this compound and measuring the resulting caspase-3/7 activity.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a Smac mimetic, promotes apoptosis by targeting and inhibiting IAPs, such as cIAP1, cIAP2, and XIAP.[1][2] This action allows for the activation of the caspase cascade. In many cancer cells, the efficacy of Smac mimetics is enhanced by the presence of tumor necrosis factor-alpha (TNF-α), which can be produced by the cancer cells themselves in an autocrine loop.[10][11] The binding of TNF-α to its receptor (TNFR1) can initiate a signaling cascade that leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3 and -7.[2][11]
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats, maintaining a 1:1 ratio of Caspase-Glo® 3/7 Reagent to cell culture medium.[8]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT-29, HCT116)
-
Appropriate cell culture medium and supplements
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[4][5]
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is completely dissolved.[4][5]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[4][5]
-
Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure cell lysis and reagent mixing.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[4]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
References
- 1. Facebook [cancer.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BI-891065
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent, cell-permeable, small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1][2] IAPs are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy by preventing apoptosis.[1][2] By mimicking the endogenous SMAC protein, this compound relieves the IAP-mediated suppression of caspases, thereby promoting the induction of apoptosis in cancer cells. This makes this compound a promising candidate for cancer therapy, particularly in combination with other pro-apoptotic agents.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: this compound Signaling Pathway
This compound induces apoptosis by antagonizing IAP proteins. This leads to the activation of the caspase cascade, a key component of the apoptotic signaling pathway. The diagram below illustrates the simplified signaling pathway initiated by this compound.
References
Application Notes and Protocols for Detecting IAP Protein Degradation Induced by BI-891065
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent, small molecule Smac mimetic that targets the Inhibitor of Apoptosis (IAP) proteins for degradation.[1] IAP proteins, particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are key regulators of apoptosis and cell survival. They function as E3 ubiquitin ligases, and their overexpression in cancer cells contributes to therapeutic resistance. This compound mimics the endogenous protein Smac/DIABLO, which antagonizes IAP function, thereby promoting apoptosis. This document provides a detailed protocol for utilizing Western blotting to detect the degradation of IAP proteins following treatment with this compound.
Mechanism of Action
This compound binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, inducing a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome. This leads to the accumulation of NF-κB-inducing kinase (NIK), activation of the non-canonical NF-κB pathway, and sensitization of tumor cells to apoptosis, particularly in the presence of pro-apoptotic stimuli like Tumor Necrosis Factor-alpha (TNF-α). The degradation of cIAP1 is a primary event, which can then lead to the degradation of cIAP2, as cIAP2 degradation is often dependent on cIAP1.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to IAP degradation and apoptosis.
Quantitative Data Summary
The following table represents hypothetical, yet expected, quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on IAP protein levels. The data is presented as the percentage of IAP protein remaining relative to a vehicle-treated control, as determined by densitometry analysis of Western blot bands.
| This compound Concentration (nM) | % cIAP1 Remaining (Normalized to Loading Control) | % cIAP2 Remaining (Normalized to Loading Control) | % XIAP Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 85% | 90% | 95% |
| 10 | 50% | 65% | 80% |
| 100 | 15% | 30% | 50% |
| 1000 | <5% | 10% | 25% |
Detailed Experimental Protocol: Western Blot for IAP Proteins
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect cIAP1, cIAP2, and XIAP.
Materials and Reagents:
-
Cell Culture: Cancer cell line of interest (e.g., colorectal cancer cell lines have shown sensitivity)[1]
-
This compound: Stock solution in DMSO
-
TNF-α (optional): Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-cIAP1
-
Rabbit anti-cIAP2
-
Mouse anti-XIAP
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Caption: Western blot experimental workflow.
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
For synergistic effects, co-treat with a fixed concentration of TNF-α (e.g., 10 ng/mL).[1]
-
Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested dilutions:
-
anti-cIAP1: 1:1000
-
anti-cIAP2: 1:1000
-
anti-XIAP: 1:1000
-
anti-β-actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software. Normalize the band intensity of the IAP proteins to the loading control (e.g., β-actin) to account for loading differences.
-
Expected Results and Troubleshooting
-
Expected Outcome: A dose- and time-dependent decrease in the band intensity for cIAP1, cIAP2, and XIAP should be observed in cells treated with this compound compared to the vehicle control.
-
No change in IAP levels:
-
Confirm the activity of this compound.
-
Ensure the cell line is sensitive to SMAC mimetics.
-
Optimize treatment time and concentration.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the concentration of primary and secondary antibodies.
-
Ensure the blocking buffer is fresh and appropriate for the antibodies used.
-
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary antibody or the incubation time.
-
Confirm the integrity of the proteins in the lysate.
-
Check the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
References
Application Notes and Protocols for BI-891065 and Immunotherapy Combinations in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-891065 is a potent, small molecule SMAC (Second Mitochondrial Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP antagonist SMAC/DIABLO, this compound can induce degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of apoptotic signaling pathways and promoting tumor cell death.[1][2] Preclinical studies have demonstrated that this compound exhibits synergistic anti-tumor activity when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. This combination therapy has the potential to enhance anti-tumor immune responses and overcome resistance to immunotherapy.[3][4]
These application notes provide an overview of the preclinical evaluation of this compound in combination with immunotherapy, including detailed protocols for in vitro and in vivo studies, and data presentation guidelines.
Mechanism of Action: this compound and Immunotherapy Synergy
This compound's primary mechanism of action involves the inhibition of IAPs, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. By inhibiting IAPs, this compound promotes cancer cell apoptosis. This process is often dependent on Tumor Necrosis Factor-alpha (TNF-α) signaling.[1][5] The combination of this compound with immune checkpoint inhibitors is based on a multi-pronged attack on the tumor:
-
Direct Tumor Cell Killing: this compound sensitizes tumor cells to apoptosis.
-
Enhancement of Anti-Tumor Immunity: The apoptotic tumor cells can release tumor-associated antigens, which are then taken up by antigen-presenting cells (APCs) to prime an anti-tumor T-cell response.
-
Modulation of the Tumor Microenvironment: this compound can modulate the tumor microenvironment, potentially increasing the infiltration and activity of immune cells.
-
Overcoming Immune Resistance: Immune checkpoint inhibitors, such as anti-PD-1 antibodies, block the inhibitory signals that prevent T-cells from attacking cancer cells.
The synergy between this compound and immunotherapy is believed to result from the simultaneous induction of tumor cell death and the unleashing of the immune system to recognize and eliminate the malignant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Boehringer Ingelheim Expands Collaboration With Sarah Cannon Research Institute to Investigate Novel Immuno-Oncology Combination Therapy - BioSpace [biospace.com]
- 4. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Establishing Cancer Cell Lines Resistant to the SMAC Mimetic BI-891065: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing cancer cell lines with acquired resistance to the SMAC mimetic BI-891065. The protocols outlined below detail the methodologies for establishing resistant cell lines, assessing cell viability, and investigating the underlying molecular mechanisms of resistance.
Introduction to this compound and Acquired Resistance
This compound is a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1] By neutralizing these proteins, which are often overexpressed in cancer cells, this compound promotes the induction of apoptosis. The development of resistance to targeted therapies like this compound is a significant challenge in oncology. A primary mechanism of acquired resistance to SMAC mimetics involves the upregulation of anti-apoptotic proteins, particularly cIAP2, which is often driven by the activation of the NF-κB signaling pathway.[1][2]
Data Presentation
The following tables summarize the differential sensitivity to a SMAC mimetic in parental (sensitive) and drug-resistant cancer cell lines. This data, adapted from studies on a functionally similar SMAC mimetic (BV6) in triple-negative breast cancer cell lines, illustrates the shift in IC50 values that can be expected upon the development of resistance.[3]
Table 1: IC50 Values of a SMAC Mimetic in Parental and Paclitaxel-Resistant TNBC Cell Lines [3]
| Cell Line | Parental IC50 (μM) | Paclitaxel-Resistant IC50 (μM) | Fold Increase in Resistance |
| SUM159 | 0.15 ± 0.02 | 1.05 ± 0.11 | 7.0 |
| HCC38 | 0.21 ± 0.03 | 1.06 ± 0.15 | 5.0 |
| HCC1143 | 0.28 ± 0.04 | 1.42 ± 0.21 | 5.1 |
| MDA-MB-231 | 0.08 ± 0.01 | 2.55 ± 0.32 | 31.9 |
| BT549 | 0.02 ± 0.003 | 2.60 ± 0.41 | 130.0 |
Table 2: Protein Expression Changes in Resistant vs. Sensitive Cell Lines
| Protein | Change in Resistant Cells | Method of Detection |
| cIAP2 | Upregulation | Western Blot |
| Phospho-p65 (NF-κB) | Increased nuclear localization/activity | Western Blot, Reporter Assay |
| cIAP1 | Variable, may be downregulated upon initial treatment | Western Blot |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., a colorectal or breast cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Initial Seeding: Seed the parental cancer cells in a T-25 flask at a density of 1 x 10⁶ cells.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). This initial concentration needs to be determined experimentally for the specific cell line.
-
Monitoring and Dose Escalation:
-
Monitor the cells daily for signs of cell death and proliferation.
-
When the cells resume a normal growth rate and reach 70-80% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium with each passage. A stepwise increase of 1.5 to 2-fold is recommended.
-
-
Selection of Resistant Population: Continue this process of dose escalation for several months. A resistant population is considered established when the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cells.
-
Clonal Selection (Optional): To obtain a more homogeneous resistant cell line, single-cell cloning can be performed using limited dilution or cell sorting.
-
Maintenance of Resistant Cell Line: Maintain the established resistant cell line in a culture medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in both parental and resistant cell lines to quantify the level of resistance.
Materials:
-
Parental and this compound resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis
This protocol is for examining the protein expression levels of key players in the resistance mechanism, such as cIAP1, cIAP2, and phosphorylated NF-κB p65.
Materials:
-
Parental and this compound resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-cIAP2, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
The development of resistance to this compound is often associated with the rewiring of signaling pathways that promote cell survival.
In resistant cells, the upregulation of cIAP2, driven by NF-κB activation, can counteract the inhibitory effect of this compound, leading to cell survival.
References
Troubleshooting & Optimization
BI-891065 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and handling of BI-891065 for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Ensure DMSO Quality: Use a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can affect the solubility of compounds.
-
Gentle Warming: Gently warm the solution to no higher than 50°C. Avoid excessive heat to prevent compound degradation.
-
Mechanical Assistance: Use a vortex mixer or sonication bath for a few minutes to aid dissolution. For compounds that are difficult to dissolve, sonication for up to an hour may be necessary.
-
Recalculate Concentration: Double-check your calculations for the desired stock solution concentration.
Q3: My this compound solution in DMSO precipitates when I dilute it in my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Here are some strategies to minimize this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in DMSO first to lower the concentration. Then, add the final diluted DMSO solution to your culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically at or below 0.1%, to avoid cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Rapid Mixing: When adding the DMSO stock to the medium, gently agitate or swirl the medium to ensure rapid and even distribution of the compound.
Q4: What is the recommended storage condition for this compound powder and stock solutions?
A4:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Value |
| Solubility in DMSO | Data not publicly available. |
| Solubility in Cell Media | Sparingly soluble in aqueous solutions. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell Culture
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the volume of DMSO calculated based on the molecular weight of this compound).
-
Recap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use a sonication bath for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile DMSO if a lower starting concentration is needed.
-
Add the final desired volume of the DMSO stock (or diluted stock) to your pre-warmed complete cell culture medium. Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.1%).
-
Mix immediately by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.
-
The working solution is now ready to be added to your cell cultures.
-
Visualizations
Below are diagrams illustrating the experimental workflow for preparing this compound solutions and the signaling pathway it targets.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound action.
Technical Support Center: Overcoming Resistance to BI-891065 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to the SMAC mimetic BI-891065 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule mimetic of the Second Mitochondrial-derived Activator of Caspases (SMAC/DIABLO). It functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1] By binding to these IAPs, this compound prevents them from inhibiting caspases, thereby promoting apoptosis (programmed cell death) in cancer cells.[1] IAPs are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?
A2: A primary mechanism of resistance to SMAC mimetics like this compound is linked to the tumor necrosis factor-alpha (TNFα) signaling pathway.[2] Insufficient endogenous TNFα production by the cancer cells can render them resistant to the apoptotic effects of this compound. Additionally, some cancer cells can evade apoptosis through the upregulation of anti-apoptotic proteins. One key mechanism is the rebound upregulation of cIAP2, which can be induced by TNFα via the NF-κB signaling pathway, making the cells refractory to the effects of the drug.
Q3: How can I determine if my cells are resistant due to low TNFα levels?
A3: A straightforward method is to perform a dose-response experiment with this compound in the presence and absence of exogenous TNFα. If the addition of TNFα significantly increases the sensitivity of your cells to this compound (i.e., lowers the IC50 value), it strongly suggests that insufficient TNFα signaling is a contributing factor to the observed resistance.
Q4: What are some strategies to overcome resistance to this compound?
A4: Several strategies can be employed to overcome resistance:
-
TNFα Supplementation: As mentioned above, directly adding TNFα to the cell culture medium can sensitize resistant cells.
-
Combination Therapy:
-
With BET Inhibitors: Combining this compound with a BET inhibitor, such as BI-894999, has shown synergistic effects in preclinical models. This combination can downregulate the key apoptosis regulator XIAP.
-
With Immune Checkpoint Inhibitors: this compound can enhance anti-tumor immune responses, making it a good candidate for combination with immune checkpoint inhibitors.
-
With NF-κB Inhibitors: Since TNFα can induce cIAP2 upregulation via NF-κB, co-treatment with an NF-κB inhibitor may prevent this resistance mechanism.
-
With PI3K Inhibitors: The PI3K pathway can also regulate cIAP2. Therefore, combining this compound with a PI3K inhibitor, such as LY294002, may suppress cIAP2 upregulation and overcome resistance.
-
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in my cell line.
This guide helps you troubleshoot potential reasons for observing a high IC50 value, which indicates reduced sensitivity or resistance to this compound.
References
Off-target effects of BI-891065 in kinase assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the compound BI-891065. The following information addresses potential questions regarding its mechanism of action and strategies for characterizing its selectivity, including potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is not a kinase inhibitor. It is classified as a SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic.[1] Its primary function is to inhibit the activity of IAPs (Inhibitor of Apoptosis Proteins), such as cIAP1, cIAP2, and XIAP.[1][2] By binding to these IAPs, this compound promotes the induction of apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: If this compound is not a kinase inhibitor, why should I be concerned about its effects in kinase assays?
A2: While this compound was not designed to target kinases, it is a crucial step in drug development to assess the selectivity of any small molecule against a broad range of potential off-targets. Kinases are a large and structurally diverse family of enzymes, and unintended interactions can lead to unexpected biological effects or toxicity. A comprehensive kinase screen is a standard part of preclinical safety and selectivity profiling.
Q3: What are "off-target" effects and why are they important to characterize?
A3: Off-target effects are interactions of a drug or compound with proteins other than its intended therapeutic target. These unintended interactions can have several consequences:
-
Adverse Events: Binding to other proteins can lead to unwanted side effects or toxicity.
-
Misinterpretation of Results: An observed phenotype in an experiment might be mistakenly attributed to the primary target's inhibition when it is actually caused by an off-target effect.
-
Polypharmacology: In some cases, off-target effects can be beneficial and contribute to the therapeutic efficacy of a compound.
Systematic characterization of off-target effects is essential for a comprehensive understanding of a compound's biological activity and for building a robust safety profile.
Q4: How can I determine if this compound has any off-target kinase activity?
A4: The most effective method is to perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified, recombinant kinases (e.g., a panel of over 400 kinases) at one or more concentrations. The results will indicate the degree of inhibition for each kinase in the panel, providing a comprehensive view of its kinase selectivity.
Visualizing the Mechanism and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for assessing off-target effects.
Caption: Signaling pathway of this compound as a SMAC mimetic.
Caption: General experimental workflow for off-target kinase screening.
Data Presentation: Kinase Selectivity Profile
Quantitative data from a kinase screen should be presented in a clear, tabular format. Below are examples of how to summarize primary screen and dose-response data.
Table 1: Example of Primary Kinase Screen Results for Compound X (1 µM) (Note: This is hypothetical data for illustrative purposes as no public kinase data for this compound is available.)
| Kinase Target | Family | % Inhibition at 1 µM |
| CDK2/CycA | CMGC | 95% |
| GSK3β | CMGC | 88% |
| PIM1 | CAMK | 75% |
| SRC | TK | 15% |
| EGFR | TK | 8% |
| ... | ... | ... |
Table 2: Example of IC50 Values for Confirmed Off-Target Hits (Note: This is hypothetical data for illustrative purposes.)
| Kinase Target | IC50 (nM) | Assay Type |
| CDK2/CycA | 85 | Radiometric |
| GSK3β | 250 | TR-FRET |
| PIM1 | 980 | Luminescence |
Experimental Protocol: Off-Target Kinase Profiling
This section provides a generalized protocol for conducting an in vitro kinase profiling experiment. Specific details may vary depending on the assay platform (e.g., radiometric, TR-FRET, luminescence).
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
Test Compound (e.g., this compound) dissolved in 100% DMSO.
-
Recombinant human kinases (purified).
-
Kinase-specific substrates (peptide or protein).
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
ATP (adenosine triphosphate).
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, specific antibodies for TR-FRET).
-
Assay plates (e.g., 384-well plates).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions to create working solutions for the desired assay concentrations. For a primary screen, a single high concentration (e.g., 10 µM or 1 µM) is typically used.
-
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to the wells of the assay plate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific substrate for each kinase to the wells.
-
Add the corresponding recombinant kinase enzyme to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure physiological relevance.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction using a stop buffer (e.g., containing EDTA to chelate Mg²⁺).
-
Proceed with the detection method specific to the assay platform:
-
Radiometric: Separate the phosphorylated substrate from the [γ-³²P]ATP using filtration or chromatography, and quantify the incorporated radioactivity using a scintillation counter.
-
TR-FRET: Add detection reagents (e.g., a europium-labeled antibody that recognizes a tag on the kinase and an Alexa Fluor-labeled antibody that recognizes the phosphorylated substrate) and measure the FRET signal.
-
Luminescence: Add a reagent that measures the amount of ATP remaining in the well. A decrease in luminescence indicates ATP consumption by the kinase.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control.
-
For hits identified in the primary screen, perform a dose-response experiment with a range of compound concentrations to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Troubleshooting Guide
Q: My compound shows broad activity against many kinases in the primary screen. What does this mean?
A: This could indicate several possibilities:
-
Non-specific Inhibition: The compound might be inhibiting kinases through a non-specific mechanism, such as aggregation at high concentrations.
-
Assay Interference: The compound might be interfering with the assay technology itself (e.g., quenching fluorescence or luminescence).
-
True Promiscuity: The compound may genuinely be a non-selective kinase inhibitor.
Next Steps: Run a counter-screen or orthogonal assay to rule out assay interference. Check for aggregation using techniques like dynamic light scattering.
Q: I see no inhibition in my kinase assay, but I see an effect in my cell-based assays. Why?
A: This discrepancy can arise from several factors:
-
Cell Permeability: The compound may not be effectively entering the cells in your cell-based assay.
-
Metabolism: The compound could be metabolized in cells to an active or inactive form.
-
Indirect Effects: The compound might be hitting its primary target (e.g., IAPs), and the downstream cellular phenotype you are observing is an indirect consequence of that, not direct kinase inhibition.
-
Pro-drug: The compound may require metabolic activation to become active.
Next Steps: Verify target engagement of the primary target (IAPs) in your cells. Perform cell permeability and stability assays.
Caption: Troubleshooting logic for in vitro kinase assays.
References
Technical Support Center: Troubleshooting Inconsistent Results in BI-891065 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays with BI-891065.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a small molecule mimetic of the Second Mitochondrial-derived Activator of Caspases (SMAC). It functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP. By neutralizing these IAPs, this compound promotes the activation of caspases, leading to programmed cell death (apoptosis). In many cancer cell lines, the apoptotic effect of this compound is significantly enhanced when combined with Tumor Necrosis Factor-alpha (TNF-α), which can be produced by the cancer cells themselves or added exogenously.[1]
Q2: I am observing high variability between replicate wells treated with this compound. What are the potential causes?
A2: High variability between replicates is a common issue and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the baseline metabolic activity.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. If the compound precipitates, its effective concentration will vary between wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or assay reagents can introduce significant variability.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate solutes and affect cell health.
-
Cell Clumping: Clumps of cells will lead to uneven access to the compound and assay reagents.
Q3: My untreated control cells show low viability or inconsistent growth. What should I check?
A3: Issues with control cells point to problems with general cell culture and assay conditions:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Contamination: Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures.
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your cell line.
-
Media Quality: Use fresh, pre-warmed media and ensure all supplements are within their expiration dates.
Q4: The dose-response curve for this compound is not sigmoidal, or I don't see a clear dose-dependent effect. Why might this be?
A4: An abnormal dose-response curve can be due to:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect). A broad range of concentrations should be tested initially.
-
Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment.
-
Off-Target Effects: At very high concentrations, small molecules can have off-target effects that may produce a non-standard dose-response.
-
Assay Interference: The compound itself might interfere with the assay chemistry (e.g., by directly reducing the MTT reagent).
Troubleshooting Guides
Issue 1: Inconsistent Absorbance Readings in MTT Assay
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by extending the incubation time with the solubilization solution (e.g., DMSO) and mixing thoroughly by gentle pipetting. |
| Precipitation of this compound | Prepare this compound stock solution in 100% DMSO. When diluting into culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).[2][3] Prepare dilutions fresh for each experiment. Visually inspect for any precipitation after dilution. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well variation. When adding reagents, touch the pipette tip to the side of the well wall to ensure accurate dispensing. |
| Evaporation from Edge Wells ("Edge Effect") | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. Ensure the incubator has adequate humidity. |
Issue 2: High Background Signal in Blank Wells
| Potential Cause | Recommended Solution |
| Contaminated Media or Reagents | Use sterile, filtered reagents and media. Visually inspect media for any signs of contamination before use. |
| Phenol Red Interference | Some formulations of cell culture media contain phenol red, which can interfere with absorbance readings. Use a phenol red-free medium for the assay or include a "media only" blank to subtract the background absorbance. |
| Compound Interference | This compound itself might absorb light at the same wavelength as the formazan product. Include a control well with this compound in media without cells to check for any intrinsic absorbance. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Colorectal Cancer Cell Lines (unspecified) | This compound alone | Sensitive in 5% of cell lines tested |
| Colorectal Cancer Cell Lines (unspecified) | This compound + TNF-α | Sensitive in 21% of cell lines tested |
Data synthesized from a pan-cancer cell line screening.[1] Specific IC50 values were not provided in the abstract.
Experimental Protocols
MTT Cell Viability Assay for Adherent Cells Treated with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom tissue culture plates
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5%.
-
Include a "vehicle control" with the same final concentration of DMSO as the treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: General workflow for a cell viability assay.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Optimizing Co-treatment of BI-891065 and TNF-alpha for Synergy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the synergistic effects of the SMAC mimetic BI-891065 and Tumor Necrosis Factor-alpha (TNF-alpha).
Troubleshooting Guides
This section addresses common issues that may arise during co-treatment experiments, presented in a question-and-answer format.
Question: Why am I observing high cell viability or even proliferation at certain concentrations of TNF-alpha, instead of the expected synergistic cell death with this compound?
Answer: This is a common challenge due to the dual nature of TNF-alpha signaling. Upon binding to its receptor, TNFR1, TNF-alpha can initiate two distinct pathways: a pro-survival pathway mediated by NF-κB and a pro-apoptotic pathway. In many cancer cells, the pro-survival pathway is dominant. This compound, as a SMAC mimetic, is designed to inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), which are key components of the pro-survival pathway. By inhibiting cIAPs, this compound is expected to shift the balance of TNF-alpha signaling towards apoptosis.[1][2]
Troubleshooting Steps:
-
Confirm IAP Inhibition: Ensure that this compound is effectively inhibiting cIAP1/2 in your cell line at the concentrations used. This can be verified by Western blot analysis showing a decrease in cIAP1/2 protein levels.
-
Titrate TNF-alpha Concentration: The concentration of TNF-alpha is critical. High concentrations can sometimes favor the NF-κB survival pathway. Perform a dose-response experiment with a wide range of TNF-alpha concentrations in the presence of a fixed, effective concentration of this compound.
-
Assess NF-κB Activation: Measure the activation of the NF-κB pathway (e.g., by Western blot for phosphorylated p65) in response to TNF-alpha alone and in combination with this compound. Successful synergy should correlate with reduced NF-κB activation in the co-treatment group.
-
Consider an Autocrine TNF-alpha Loop: The synergy between SMAC mimetics and TNF-alpha is often dependent on an autocrine TNF-alpha feedback loop.[3][4] If your cell line does not produce sufficient endogenous TNF-alpha upon treatment with this compound, the synergistic effect may be weak. You can test for this by measuring TNF-alpha levels in the cell culture supernatant (e.g., by ELISA). If endogenous production is low, the addition of exogenous TNF-alpha is necessary to observe the synergistic effect.
Question: My synergy analysis results are inconsistent across experiments. What are the potential causes?
Answer: Inconsistent synergy results can stem from several factors, ranging from experimental technique to the inherent biology of the cells.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure that cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
Seeding Density: Use a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can exhibit different sensitivities to treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound and TNF-alpha for each experiment from validated stock solutions.
-
Assay Timing: The timing of drug addition and the duration of the assay are critical. Ensure these are kept consistent. For synergy analysis, it's crucial to assess effects at multiple time points.
-
Choice of Synergy Model: Different synergy models (e.g., Loewe additivity, Bliss independence) can yield different results. The Chou-Talalay method, which is based on the median-effect principle, is a widely used and robust method for quantifying synergy.[5][6] Ensure you are using the appropriate model for your experimental design and interpreting the results correctly. A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the co-treatment of this compound and TNF-alpha.
Question: What is the underlying mechanism of synergy between this compound and TNF-alpha?
Answer: The synergy arises from the ability of this compound to switch the cellular response to TNF-alpha from pro-survival to pro-apoptotic. TNF-alpha signaling through its receptor, TNFR1, can lead to the formation of two distinct signaling complexes. Complex I, which includes TRAF2 and cIAPs, activates the NF-κB pathway, promoting cell survival. In the absence of functional cIAPs, Complex II can form, which includes FADD and pro-caspase-8, leading to the activation of the caspase cascade and apoptosis. This compound, as a SMAC mimetic, induces the degradation of cIAP1 and cIAP2, thereby preventing the formation of a functional Complex I and promoting the formation of the pro-apoptotic Complex II.[3][4][7]
Question: How do I determine the optimal concentrations of this compound and TNF-alpha for synergistic effects?
Answer: The optimal concentrations are cell line-dependent and should be determined empirically. A common approach is to use a checkerboard or dose-matrix experimental design. This involves treating cells with a range of concentrations of both this compound and TNF-alpha, both alone and in combination. The resulting data on cell viability or another relevant endpoint is then analyzed using synergy software that calculates the Combination Index (CI) based on the Chou-Talalay method. The most synergistic combinations will have the lowest CI values (CI < 1).
Question: Which cell lines are most likely to be sensitive to this compound and TNF-alpha co-treatment?
Answer: While sensitivity is cell-line specific, some general principles apply. A pan-cancer cell line screening indicated that co-treatment with this compound and exogenous TNF-alpha increased the percentage of sensitive colorectal cancer cell lines from 5% to 21%.[8] Cell lines that are dependent on the NF-κB survival pathway for their growth and survival are often good candidates. Additionally, cell lines that have a functional TNF-alpha receptor and are capable of undergoing apoptosis are more likely to be sensitive.
Question: What are the key experimental controls to include in my synergy assays?
Answer: It is crucial to include the following controls:
-
Untreated cells: To establish a baseline for cell viability.
-
Vehicle control: To account for any effects of the solvent used to dissolve the drugs.
-
Single-agent dose-response curves: To determine the IC50 of each drug individually. This is essential for calculating the Combination Index.
-
Positive control for apoptosis: A known inducer of apoptosis in your cell line to ensure that the apoptosis detection method is working correctly.
Data Presentation
Disclaimer: The following tables present representative data from studies on the SMAC mimetic birinapant in combination with TNF-alpha. This data is provided as an illustrative example of how to present quantitative results for synergy analysis. Researchers should generate their own data for the specific combination of this compound and TNF-alpha in their cell lines of interest.
Table 1: IC50 Values of Birinapant Alone and in Combination with TNF-alpha in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines. [3][5][9]
| Cell Line | Birinapant IC50 (nM) | Birinapant + TNF-alpha (1 ng/mL) IC50 (nM) |
| UMSCC-1 | >1000 | 10 |
| UMSCC-11B | 500 | 5 |
| UMSCC-22B | >1000 | 20 |
| UMSCC-46 | 100 | 1 |
Table 2: Apoptosis Induction by Birinapant and TNF-alpha in HNSCC Cell Lines (Percentage of Sub-G0 Cells). [3]
| Treatment | UMSCC-46 | UMSCC-11B |
| Control | 2% | 3% |
| Birinapant (100 nM) | 15% | 10% |
| TNF-alpha (1 ng/mL) | 5% | 4% |
| Birinapant (100 nM) + TNF-alpha (1 ng/mL) | 45% | 35% |
Experimental Protocols
1. Cell Viability Assay for Synergy Analysis (Checkerboard Assay)
This protocol outlines the steps for a cell viability assay to generate data for synergy analysis using the Chou-Talalay method.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant human TNF-alpha
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TNF-alpha in complete medium.
-
Treat the cells with a matrix of drug concentrations. This should include single-agent treatments and combination treatments at various dose ratios. Also include untreated and vehicle controls.
-
Incubate the cells for a predetermined time (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Analyze the data using synergy software (e.g., CompuSyn) to determine the Combination Index (CI).
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to assess apoptosis in response to co-treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant human TNF-alpha
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, TNF-alpha, and their combination. Include untreated and vehicle controls.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualizations
Caption: this compound and TNF-alpha signaling pathway synergy.
Caption: Experimental workflow for synergy analysis.
Caption: Troubleshooting logic for unexpected high cell viability.
References
- 1. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: cIAP1 Degradation Western Blotting with BI-891065
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-891065 to induce cellular inhibitor of apoptosis protein 1 (cIAP1) degradation and analyzing the results by Western blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cIAP1 degradation?
A1: this compound is a small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It mimics the endogenous protein SMAC/DIABLO, which is a natural antagonist of Inhibitor of Apoptosis Proteins (IAPs). This compound binds to the BIR (Baculoviral IAP Repeat) domain of cIAP1, inducing a conformational change that promotes cIAP1's E3 ubiquitin ligase activity. This leads to auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome.
Q2: What is the expected molecular weight of cIAP1 on a Western blot?
A2: The expected molecular weight of full-length human cIAP1 is approximately 70 kDa. However, it can sometimes be detected at around 80 kDa. Always refer to the datasheet of the specific cIAP1 antibody you are using.
Q3: How quickly can I expect to see cIAP1 degradation after this compound treatment?
A3: SMAC mimetics can induce rapid degradation of cIAP1. While the exact kinetics will depend on the cell line and concentration of this compound used, significant degradation can often be observed within a few hours of treatment. A time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) is recommended to determine the optimal treatment time for your specific model.
Q4: Does this compound also induce the degradation of cIAP2?
A4: Yes, this compound, like other SMAC mimetics, is designed to target and induce the degradation of both cIAP1 and cIAP2.
Q5: What are the downstream consequences of cIAP1 degradation by this compound?
A5: Degradation of cIAP1 has two major downstream effects. First, it removes the inhibitory block on caspase-8 activation, which can lead to apoptosis, especially in the presence of a sensitizing agent like TNFα. Second, it leads to the activation of the non-canonical NF-κB signaling pathway.
Troubleshooting Guide
Problem 1: No or weak cIAP1 degradation observed.
| Possible Cause | Suggested Solution |
| Insufficient concentration of this compound | Perform a dose-response experiment. Based on studies with similar SMAC mimetics, concentrations ranging from 10 nM to 1 µM are a good starting point.[1] |
| Insufficient treatment time | Perform a time-course experiment. Incubate cells with this compound for varying durations (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for cIAP1 degradation. |
| Cell line is resistant | Some cell lines may be less sensitive to SMAC mimetics. Consider co-treatment with a sensitizing agent like TNFα.[2] |
| Ineffective cell lysis | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation. |
| Poor antibody performance | Use a cIAP1 antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and incubation conditions. |
| Inefficient protein transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for a ~70 kDa protein. |
Problem 2: Multiple bands or non-specific bands are observed.
| Possible Cause | Suggested Solution |
| Primary antibody concentration is too high | Titrate the primary antibody to determine the optimal concentration that gives a specific signal with minimal background. |
| Secondary antibody is non-specific | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Protein degradation | Ensure that samples are prepared quickly on ice and that lysis buffer contains a sufficient concentration of protease inhibitors. Degradation products of cIAP1 may appear as lower molecular weight bands. |
Problem 3: High background on the Western blot.
| Possible Cause | Suggested Solution |
| Antibody concentrations are too high | Reduce the concentrations of both the primary and secondary antibodies. |
| Insufficient blocking | Increase the blocking time and/or the concentration of the blocking agent. |
| Membrane was allowed to dry out | Ensure the membrane remains hydrated throughout the entire Western blotting procedure. |
| Contaminated buffers or equipment | Use freshly prepared buffers and clean equipment to avoid contamination that can lead to high background. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. For a dose-response experiment, a range of 10 nM to 1 µM is recommended as a starting point.[1]
-
Include a vehicle control (DMSO-treated) group.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired amount of time (a 24-hour incubation is a common starting point).[1]
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 2: cIAP1 Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) per lane of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize the protein bands and confirm successful transfer.
-
Destain the membrane with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary cIAP1 antibody in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin).
-
Data Presentation
Table 1: Example Dose-Response of a SMAC Mimetic on cIAP1 Degradation
| Compound Concentration | cIAP1 Protein Level (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| 10 nM | 85% |
| 30 nM | 50%[1] |
| 100 nM | 20%[1] |
| 300 nM | <5%[1] |
| 1 µM | <5%[1] |
Note: This table is an example based on published data for a potent SMAC mimetic and should be used as a guideline for designing experiments with this compound.[1]
Visualizations
Caption: Experimental workflow for cIAP1 degradation analysis.
Caption: this compound induced non-canonical NF-κB signaling.
References
Validation & Comparative
Comparative Analysis of BI-891065 and Other IAP Inhibitors: A Guide for Researchers
A detailed examination of the preclinical data, mechanisms of action, and experimental protocols for BI-891065, a potent SMAC mimetic, in comparison with other notable IAP inhibitors including birinapant, LCL161, and GDC-0152.
In the landscape of targeted cancer therapy, Inhibitor of Apoptosis (IAP) proteins have emerged as a critical target. These proteins are frequently overexpressed in tumor cells, enabling them to evade programmed cell death, or apoptosis. Small molecule IAP inhibitors, often referred to as SMAC mimetics, represent a promising therapeutic strategy to counteract this resistance mechanism. This guide provides a comparative analysis of this compound, a novel and potent SMAC mimetic, alongside other well-characterized IAP inhibitors: birinapant, LCL161, and GDC-0152. This objective comparison, supported by available preclinical data, is intended to inform researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action: Restoring the Apoptotic Pathway
IAP inhibitors, including this compound, function by mimicking the endogenous protein SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[1][2] Under normal apoptotic signaling, SMAC is released from the mitochondria and binds to IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP), and cellular IAPs 1 and 2 (cIAP1 and cIAP2), thereby neutralizing their anti-apoptotic activity.[2][3] This allows for the activation of caspases, the key executioner enzymes of apoptosis.[4]
Cancer cells often upregulate IAP proteins to suppress this process. SMAC mimetics like this compound bind to the same BIR (Baculoviral IAP Repeat) domains on IAP proteins as endogenous SMAC, effectively antagonizing their function.[2][5] This leads to two key downstream events:
-
Release of Caspase Inhibition: By binding to XIAP, SMAC mimetics prevent it from inhibiting caspases-3, -7, and -9, thereby promoting the execution of apoptosis.[3][4]
-
Induction of cIAP1/2 Degradation and NF-κB Activation: Binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[6][7] This degradation has a dual effect: it further promotes apoptosis and also leads to the activation of the non-canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB activation can lead to the production of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha), which can, in turn, sensitize tumor cells to apoptosis in an autocrine or paracrine manner.[10][11]
dot
Comparative Preclinical Performance
A direct head-to-head comparison of this compound with other IAP inhibitors across a wide range of preclinical models is not extensively available in the public domain. However, by compiling data from various studies, a comparative overview can be constructed.
Binding Affinity (Ki)
The binding affinity of an IAP inhibitor to the BIR domains of XIAP, cIAP1, and cIAP2 is a key determinant of its potency. Lower Ki values indicate stronger binding.
| Compound | XIAP (Ki, nM) | cIAP1 (Ki, nM) | cIAP2 (Ki, nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Birinapant | 45[3] | <1[3] | Data not publicly available |
| LCL161 | Data not publicly available | Data not publicly available | Data not publicly available |
| GDC-0152 | 28[12] | 17[12] | 43[12] |
| Xevinapant (AT-406) | 66.4[13] | 1.9[13] | 5.1[13] |
Note: This table is compiled from multiple sources and assay conditions may vary.
In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) in cell viability assays is a measure of a compound's effectiveness in inhibiting cancer cell growth. These values can vary significantly depending on the cancer cell line and the experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| This compound | Colorectal Cancer Cell Lines | 5% of 56 cell lines were sensitive to single-agent treatment. This increased to 21% with the addition of TNF-α.[1] |
| Birinapant | SUM190 (Breast Cancer) | Dose-dependent decrease in viability (30-10000 nM)[3] |
| LCL161 | Hep3B (Hepatocellular Carcinoma) | 10.23[14] |
| PLC5 (Hepatocellular Carcinoma) | 19.19[14] | |
| GDC-0152 | HCT-116 (Colon Cancer) | 28.90[15] |
| HT-29 (Colon Cancer) | 24.32[15] |
In Vivo Efficacy in Colorectal Cancer Models
Preclinical in vivo studies in mouse models of colorectal cancer provide valuable insights into the anti-tumor activity of IAP inhibitors.
| Compound | Model | Key Findings |
| This compound | Syngeneic mouse models | Demonstrated anti-tumor activity and synergistic effects with immune checkpoint inhibition.[1] |
| Birinapant | Patient-derived xenograft models | Showed single-agent anti-tumor activity at well-tolerated doses.[16] |
| LCL161 | Data in colorectal cancer models not readily available | |
| GDC-0152 | Xenograft models | Suppressed cell proliferation and induced apoptosis in colon cancer cell lines.[17] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are outlines of key assays used in the preclinical evaluation of IAP inhibitors.
IAP Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity (Ki) of a compound to the BIR domains of IAP proteins.
Principle: The assay measures the FRET between a terbium-labeled anti-tag antibody bound to a tagged IAP protein and a fluorescently labeled SMAC peptide. An inhibitor will compete with the SMAC peptide for binding to the IAP protein, leading to a decrease in the FRET signal.
General Protocol:
-
Recombinant, tagged IAP protein (e.g., His-tagged cIAP1-BIR3) is incubated with a terbium-labeled anti-tag antibody.
-
A fluorescently labeled SMAC peptide (e.g., FAM-labeled) is added.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Ki values are calculated from the IC50 values obtained from the dose-response curves.
Cell Viability Assay
This assay measures the effect of an IAP inhibitor on the proliferation and survival of cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the IAP inhibitor for a specified period (e.g., 72 hours).[18]
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[18]
-
A solubilization solution is added to dissolve the formazan crystals.[18]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
IC50 values are determined from the dose-response curves.
dot
cIAP1 Degradation Assay (Western Blot)
This assay is used to confirm the on-target effect of SMAC mimetics by measuring the degradation of cIAP1.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
General Protocol:
-
Cancer cells are treated with the IAP inhibitor for various time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[19]
-
The membrane is blocked to prevent non-specific antibody binding.[19]
-
The membrane is incubated with a primary antibody specific for cIAP1.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of the executioner caspases-3 and -7, which is a hallmark of apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[20]
General Protocol:
-
Cells are plated in a white-walled 96-well plate and treated with the IAP inhibitor.[21]
-
The Caspase-Glo® 3/7 Reagent is added directly to the wells.[21]
-
The plate is incubated at room temperature to allow for cell lysis and the enzymatic reaction to occur.[21]
-
Luminescence is measured using a luminometer.[21]
Syngeneic Mouse Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor efficacy of an IAP inhibitor in the context of a competent immune system, which is crucial for assessing immunomodulatory effects.
Principle: Murine cancer cells (e.g., MC38 colon adenocarcinoma) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6).[22] This allows for the study of the interaction between the drug, the tumor, and the host immune system.
General Protocol:
-
MC38 cells are cultured and prepared for injection.
-
C57BL/6 mice are subcutaneously or orthotopically (e.g., cecal wall) injected with the tumor cells.[22][23]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination of this compound and anti-PD-1).
-
Treatments are administered according to the specified dosing schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., western blotting, immunohistochemistry, flow cytometry).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scispace.com [scispace.com]
- 8. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | TNF signaling [reactome.org]
- 12. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopolymers.org.ua [biopolymers.org.ua]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 21. promega.com [promega.com]
- 22. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Preclinical Profile of BI-891065: A SMAC Mimetic in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the in vivo evaluation of BI-891065, a potent and selective small molecule SMAC mimetic, with a focus on its comparison with traditional chemotherapy. This guide summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and study designs.
While direct head-to-head in vivo comparisons of this compound with standard chemotherapy regimens are not extensively detailed in publicly available literature, preclinical studies have established its activity as a single agent and in combination with other anti-cancer therapies. This compound is a mimetic of the second mitochondrial-derived activator of caspases (SMAC/DIABLO), which antagonizes Inhibitor of Apoptosis Proteins (IAPs).[1] This guide provides a summary of the available in vivo data for this compound and outlines the experimental approaches used to evaluate its efficacy.
Mechanism of Action: Targeting the IAP Pathway
This compound functions by binding to the SMAC binding groove on IAPs, such as X-chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2).[1] This action inhibits the anti-apoptotic functions of IAPs, thereby promoting programmed cell death (apoptosis) in cancer cells.[1] IAPs are frequently overexpressed in tumor cells, contributing to their survival and resistance to therapy. By inhibiting IAPs, this compound can sensitize cancer cells to apoptotic signals. The simplified signaling pathway is illustrated below.
In Vivo Efficacy of this compound
Preclinical studies have investigated the in vivo anti-tumor activity of this compound in various cancer models. While direct comparative data with chemotherapy is limited, these studies provide insights into its potential as a therapeutic agent.
Single-Agent Activity
This compound has demonstrated modest single-agent efficacy in some preclinical cancer models. For instance, it has shown activity in MBT-2 bladder cancer and EMT6 breast cancer cell lines.[2] In a large panel of cancer cell lines, a small percentage of colorectal cancer cell lines were found to be sensitive to this compound as a single agent.[3][4]
Combination Therapy
The primary strength of this compound in preclinical models appears to be its ability to enhance the efficacy of other anti-cancer agents, including targeted therapies and potentially chemotherapy.[3][4] The rationale for this synergy lies in the ability of this compound to lower the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of other drugs.
| Combination Partner | Cancer Model | Observed Effect | Reference |
| BET Inhibitor (BI 894999) | Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | Significantly impaired cancer cell proliferation and enhanced in vivo efficacy | [2] |
| Immune Checkpoint Inhibition | Syngeneic Mouse Models | Synergizes with immune checkpoint inhibition | [3][4] |
Experimental Protocols for In Vivo Studies
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of this compound, based on methodologies described in preclinical studies.
Animal Models
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). These models are useful for assessing the direct anti-tumor activity of a compound on human tumors.
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are crucial for evaluating the role of the immune system in the therapeutic response and for studying combinations with immunotherapies.[3][4]
Treatment Administration
-
This compound is typically formulated for oral administration.
-
The dosing schedule can vary, but studies have utilized daily oral application.
-
Control groups receive a vehicle control.
-
For combination studies, additional groups are treated with the single agents and the combination.
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Survival: In some studies, overall survival of the animals is monitored.
-
Biomarker Analysis: Tumor and blood samples can be collected to analyze biomarkers of drug activity, such as target engagement (e.g., degradation of cIAPs) and downstream signaling events (e.g., apoptosis markers like cleaved caspase-3).
The general workflow for an in vivo efficacy study is depicted in the following diagram.
Conclusion
This compound is a promising SMAC mimetic with a clear mechanism of action targeting the IAP-mediated regulation of apoptosis. While publicly available data on its direct head-to-head in vivo comparison with chemotherapy is limited, preclinical studies demonstrate its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs. The experimental protocols outlined in this guide provide a framework for the continued in vivo evaluation of this compound and other novel IAP antagonists. Further studies are warranted to directly compare the efficacy and safety profile of this compound with standard-of-care chemotherapies in various cancer models to better define its clinical potential.
References
Validating the Synergistic Effect of BI-891065 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SMAC mimetic BI-891065 in combination with checkpoint inhibitors, offering a review of its synergistic potential in preclinical cancer models. By examining available experimental data, this document aims to inform researchers and drug development professionals on the efficacy and mechanistic rationale of this combination therapy compared to other established immuno-oncology approaches.
Abstract
The combination of therapies that target distinct but complementary pathways in cancer is a cornerstone of modern oncology research. This guide focuses on the synergistic effects of this compound, a potent small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, with immune checkpoint inhibitors. This compound functions by inhibiting Inhibitor of Apoptosis Proteins (IAPs), thereby promoting tumor cell apoptosis. This mechanism is particularly effective when combined with checkpoint inhibitors, which unleash the anti-tumor activity of the immune system. This guide will present available preclinical data for this combination and compare it against other immunotherapeutic strategies, providing a framework for its potential clinical application.
Introduction to this compound and Checkpoint Inhibition
This compound is a SMAC mimetic designed to antagonize IAPs, a family of proteins that are often overexpressed in cancer cells and contribute to therapeutic resistance by preventing apoptosis. By inhibiting IAPs, this compound sensitizes cancer cells to apoptotic signals, including those induced by the cytokine Tumor Necrosis Factor-alpha (TNF-α).
Immune checkpoint inhibitors, such as antibodies targeting Programmed Cell Death Protein 1 (PD-1) or its ligand (PD-L1), and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), have revolutionized cancer treatment. These agents work by blocking inhibitory signals that cancer cells exploit to evade immune surveillance, thereby restoring the ability of T cells to recognize and eliminate malignant cells.
The combination of this compound and checkpoint inhibitors is predicated on a synergistic mechanism. This compound-induced apoptosis can lead to the release of tumor antigens, which can then be presented to T cells. Simultaneously, checkpoint inhibitors ensure that these T cells are fully activated and can mount a robust anti-tumor response. Furthermore, SMAC mimetics can enhance the production of pro-inflammatory cytokines like TNF-α, further stimulating the immune response within the tumor microenvironment.
Preclinical Data on this compound and Checkpoint Inhibitor Synergy
In Vitro Pan-Cancer Cell Line Screening
A large-scale screening of 246 cancer cell lines was performed to assess the sensitivity to this compound. In a panel of 56 colorectal cancer cell lines, 5% of the cell lines were sensitive to this compound as a single agent. The addition of a fixed concentration of TNF-α, which mimics a pro-inflammatory tumor microenvironment, significantly increased the sensitivity, with 21% of the colorectal cancer cell lines responding to the combination.[1] This highlights the dependency of this compound's apoptotic activity on the presence of inflammatory signals.
Table 1: In Vitro Sensitivity of Colorectal Cancer Cell Lines to this compound [1]
| Treatment | Percentage of Sensitive Cell Lines (n=56) |
| This compound Monotherapy | 5% |
| This compound + TNF-α | 21% |
Comparative Analysis with Alternative Combination Therapies
To contextualize the potential of the this compound and checkpoint inhibitor combination, this section presents preclinical data from alternative immunotherapeutic strategies in widely used syngeneic mouse models of colon cancer, CT26 and MC38.
Dual Checkpoint Blockade (Anti-CTLA-4 + Anti-PD-1)
The combination of anti-CTLA-4 and anti-PD-1 antibodies has shown significant efficacy in preclinical models and is an approved therapy for several cancers.
Table 2: Preclinical Efficacy of Anti-CTLA-4 and Anti-PD-1 Combination in the CT26 Colon Cancer Model
| Treatment Group | Mean Tumor Volume (Day 14 post-implant) | Complete Tumor Elimination | Reference |
| IgG Control | ~1000 mm³ | 0/9 | [2] |
| Anti-CTLA-4 | ~200 mm³ | 7/10 | [3] |
| Anti-PD-L1 | ~400 mm³ | Not Reported | [2] |
| Anti-CTLA-4 + Anti-PD-L1 | ~100 mm³ | 8/9 | [2][3] |
| Anti-PD-1 + Anti-CTLA-4 (suboptimal dose) + CPI-818 (ITK inhibitor) | Not explicitly stated, but showed complete elimination | 100% | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Chemotherapy with Checkpoint Inhibition (Oxaliplatin + Anti-PD-1)
Combining chemotherapy with checkpoint inhibitors is another standard-of-care in several malignancies. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and enhancing the efficacy of checkpoint blockade.
Table 3: Preclinical Efficacy of Oxaliplatin and Anti-PD-1 Combination in the MC38 Colon Cancer Model
| Treatment Group | Tumor Growth Inhibition (TGI) | Survival Rate (Day 50) | Reference |
| Vehicle | Baseline | 20% | [5] |
| Oxaliplatin | Reduced tumor growth | Not explicitly stated for monotherapy | [6] |
| Anti-PD-1 | TGI 40% | Not explicitly stated for monotherapy | [5] |
| Oxaliplatin + VE-822 (ATR inhibitor) + Anti-PD-1 | Complete cure and protection from rechallenge | Not explicitly stated | [6][7][8] |
| mTFF2-MSA + Anti-PD-1 | TGI 87% | 90% | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. TGI percentages are approximate and based on graphical representations where exact numbers were not provided.
Signaling Pathways and Experimental Workflows
This compound and TNF-α Signaling Pathway
This compound inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs), leading to the activation of the non-canonical NF-κB pathway and subsequent production of TNF-α. This creates a positive feedback loop where TNF-α, by binding to its receptor (TNFR1), can initiate a caspase-dependent apoptotic cascade in tumor cells now sensitized by the absence of IAP-mediated protection.
Caption: this compound and TNF-α signaling pathway leading to apoptosis.
Synergistic Mechanism of this compound and Anti-PD-1 Therapy
The combination of this compound and an anti-PD-1 antibody creates a powerful anti-tumor response. This compound promotes immunogenic cell death, leading to antigen release. Dendritic cells (DCs) then present these antigens to T cells. The anti-PD-1 antibody blocks the inhibitory PD-1/PD-L1 interaction, allowing for full T cell activation and subsequent killing of tumor cells.
Caption: Synergistic workflow of this compound and anti-PD-1 therapy.
Experimental Protocols
Syngeneic Mouse Tumor Models (General Protocol)
A standard protocol for evaluating anti-tumor efficacy in syngeneic mouse models, such as CT26 or MC38, is outlined below. Specific parameters such as cell numbers, treatment dosages, and schedules should be optimized for each study.
-
Cell Culture: Murine colon carcinoma cell lines (CT26 or MC38) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Tumor Implantation: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice are subcutaneously inoculated in the flank with a suspension of tumor cells (typically 1 x 105 to 1 x 106 cells in 100 µL of PBS or media).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound: Administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Checkpoint Inhibitors (e.g., anti-PD-1): Administered via intraperitoneal injection at a specified dose (e.g., 100-200 µg per mouse) and schedule (e.g., every 3-4 days).
-
Control Groups: Typically include vehicle controls and monotherapy arms.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups.
-
Survival: Monitoring of overall survival, with euthanasia performed when tumors reach a humane endpoint (e.g., >2000 mm³ or signs of distress).
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Conclusion
The available preclinical data suggests that the combination of the SMAC mimetic this compound with checkpoint inhibitors represents a promising therapeutic strategy. The mechanism of action, involving the induction of immunogenic tumor cell death and the enhancement of anti-tumor immunity, is well-supported by in vitro findings. While direct, quantitative in vivo comparative data for this compound with a checkpoint inhibitor is still emerging, the rationale for its synergy is strong.
Compared to other immunotherapeutic combinations such as dual checkpoint blockade and chemotherapy with checkpoint inhibitors, the this compound combination offers a distinct approach by directly targeting the apoptotic machinery within tumor cells. Further preclinical studies in syngeneic models are warranted to fully elucidate the in vivo efficacy and to establish optimal dosing and scheduling. The data presented in this guide provides a solid foundation for the continued investigation of this compound as a valuable partner for checkpoint inhibitor therapy in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-CTLA-4 and anti-PD-1 immunotherapies repress tumor progression in preclinical breast and colon model with independent regulatory T cells response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corvuspharma.com [corvuspharma.com]
- 5. tonixpharma.com [tonixpharma.com]
- 6. Oxaliplatin, ATR inhibitor and anti-PD-1 antibody combination therapy controls colon carcinoma growth, induces local and systemic changes in the immune compartment, and protects against tumor rechallenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxaliplatin, ATR inhibitor and anti-PD-1 antibody combination therapy controls colon carcinoma growth, induces local and systemic changes in the immune compartment, and protects against tumor rechallenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BI-891065 and Other SMAC Mimetics Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the SMAC mimetic BI-891065's efficacy in various cancer cell lines, benchmarked against other prominent SMAC mimetics, Birinapant and LCL161. The data presented is intended to offer an objective comparison of these compounds' performance, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
Executive Summary
This compound is a potent, monovalent small molecule inhibitor of IAPs (Inhibitor of Apoptosis Proteins) that mimics the endogenous pro-apoptotic protein SMAC/DIABLO.[1] By binding to IAPs such as cIAP1, cIAP2, and XIAP, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis in cancer cells. This guide details the available preclinical data on this compound's efficacy and provides a comparative analysis with other well-characterized SMAC mimetics. While extensive quantitative data from a large pan-cancer cell line screen of this compound has been alluded to in conference abstracts, specific IC50 values from this screen are not yet publicly available.[2][3] This guide, therefore, collates the available qualitative and quantitative data to provide a valuable resource for researchers in the field of cancer therapeutics.
Data Presentation: Comparative Efficacy of SMAC Mimetics
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, Birinapant and LCL161, in various cancer cell lines. Due to the limited public availability of quantitative data for this compound, the table for this compound is qualitative.
Table 1: this compound Efficacy in Cancer Cell Lines (Qualitative Data)
| Cell Line | Cancer Type | Efficacy | Source |
| Colorectal Cancer Cell Lines (unspecified) | Colorectal Cancer | 5% of 56 cell lines sensitive to single-agent treatment; 21% sensitive in combination with TNF-α. | [2][3] |
| MBT-2 | Bladder Cancer | Modest single-agent efficacy. | [4] |
| EMT6 | Breast Cancer | Modest single-agent efficacy. | [4] |
Table 2: Birinapant IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCC38 | Triple-Negative Breast Cancer | 0.63 |
| HCC70 | Triple-Negative Breast Cancer | 0.47 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 |
| HS578T | Triple-Negative Breast Cancer | 0.21 |
| 451Lu | Melanoma | >10 (single agent), <1 (with 1 ng/mL TNF-α) |
| 1205Lu | Melanoma | >10 (single agent), >10 (with 1 ng/mL TNF-α) |
Table 3: LCL161 IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Ba/F3-FLT3-ITD | Leukemia | ~0.5 |
| MOLM13-luc+ | Leukemia | ~4 |
| Ba/F3-D835Y | Leukemia | ~0.05 |
| Ba/F3.p210 | Leukemia | ~0.1 |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | >10 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.25 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound, Birinapant, or LCL161
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the SMAC mimetic in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating with the SMAC mimetic for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: SMAC Mimetic Signaling Pathway.
Caption: Experimental Workflow for Efficacy Testing.
Conclusion
This compound demonstrates promise as a therapeutic agent, particularly in colorectal cancer, by effectively targeting IAPs and inducing apoptosis. While a comprehensive quantitative comparison with other SMAC mimetics is currently limited by the availability of public data, the information presented in this guide provides a solid foundation for researchers. The detailed experimental protocols and pathway diagrams offer valuable tools for designing and interpreting future studies aimed at further elucidating the therapeutic potential of this compound and other IAP inhibitors in the treatment of cancer. As more data becomes available, a more complete picture of the comparative efficacy of these agents will emerge, aiding in the development of more effective cancer therapies.
References
A Comparative Guide to the Pharmacokinetic Profiles of BI-891065 and Other SMAC Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of the novel Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, BI-891065, and other notable SMAC mimetics that have been evaluated in preclinical and clinical studies. This document is intended to serve as a resource for researchers and drug development professionals by presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of these potential anti-cancer agents.
Introduction to SMAC Mimetics
SMAC mimetics are a class of investigational cancer therapeutics designed to mimic the endogenous pro-apoptotic protein SMAC/DIABLO. By binding to and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP, SMAC mimetics can promote programmed cell death (apoptosis) in cancer cells.[1] this compound is a novel, potent, and orally bioavailable monovalent SMAC mimetic that has shown promise in preclinical studies.[2] This guide will compare its characteristics with other key SMAC mimetics: LCL161, Debio 1143, Birinapant, GDC-0917, and ASTX660.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and other selected SMAC mimetics. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.
| Parameter | This compound | LCL161 | Debio 1143 (AT-406) | Birinapant (TL32711) | GDC-0917 (CUDC-427) | ASTX660 (Tolinapant) |
| Type | Monovalent | Monovalent | Monovalent | Bivalent | Monovalent | Dual IAP Antagonist |
| Administration | Oral | Oral | Oral | Intravenous (IV) | Oral | Oral |
| Tmax (h) | Data not available | ~1 (0.5-2) | ~1 | Not Applicable (IV) | Data not available | ~0.5-1.0 |
| Half-life (t½) (h) | Data not available | ~7 (3-11) | ~6 | ~30-40 | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available | ~21 L/h | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | ~10.2 L | Data not available | Data not available |
| Oral Bioavailability | Orally bioavailable in preclinical models | Orally bioavailable | 38-55% (rodents and non-rodents) | Not Applicable (IV) | Increased oral bioavailability over GDC-0152 | Orally bioavailable in preclinical models |
| Key Findings | Preclinical antitumor activity demonstrated.[3][4] | Well-tolerated up to 1800 mg weekly. Dose-proportional PK. | Rapidly absorbed. Significant tumor-to-plasma concentration ratio. | Linear pharmacokinetics. Long terminal half-life. | Pan-IAP inhibitor. | Rapidly absorbed. Manageable safety profile. |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from various preclinical and clinical studies. While specific, detailed protocols are often proprietary, the general methodologies employed in these studies are outlined below.
Preclinical In Vivo Pharmacokinetic Studies
A typical preclinical study to determine the pharmacokinetic profile of a SMAC mimetic like this compound in an animal model (e.g., mice or rats) would involve the following steps:
-
Animal Models and Dosing: Healthy or tumor-bearing immunocompromised mice are often used. The compound is administered via the intended clinical route (e.g., oral gavage for orally available drugs) at one or more dose levels. For intravenous administration, the compound is typically injected into a tail vein.[5][6]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is separated by centrifugation and stored frozen until analysis.[6]
-
Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate measurement of the parent drug and potentially its metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution. For orally administered drugs, bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Human Clinical Pharmacokinetic Studies
Pharmacokinetic assessments in human subjects are a crucial component of Phase I clinical trials. The general protocol involves:
-
Study Population: Patients with advanced solid tumors or lymphomas for whom standard therapies have been exhausted are typically enrolled.
-
Dose Escalation: The drug is administered at escalating doses to different cohorts of patients to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).
-
Pharmacokinetic Sampling: Serial blood samples are collected at specified time points after drug administration during the first treatment cycle and sometimes at steady state in later cycles.
-
Analysis: Plasma concentrations of the drug are determined by a validated LC-MS/MS method. Pharmacokinetic parameters are then calculated using specialized software.
Visualizations
SMAC Mimetic Signaling Pathway
The following diagram illustrates the mechanism of action of SMAC mimetics in inducing apoptosis.
Caption: SMAC mimetics block IAP-mediated inhibition of caspases, promoting apoptosis.
Experimental Workflow for Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for a preclinical pharmacokinetic study of an oral SMAC mimetic.
Caption: Workflow of a preclinical oral pharmacokinetic study.
References
- 1. Facebook [cancer.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
Validating BI-891065-Induced cIAP1 Degradation: A Comparative Guide to Mass Spectrometry and Alternative Methods
A detailed comparison of mass spectrometry-based techniques and traditional immunoassays for the quantitative validation of cellular inhibitor of apoptosis protein 1 (cIAP1) degradation induced by the SMAC mimetic, BI-891065.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of current methodologies for validating the degradation of cIAP1 following treatment with this compound, a potent small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. Accurate and robust validation of on-target protein degradation is a critical step in the development of targeted protein degraders. This document outlines the experimental protocols, presents comparative quantitative data, and discusses the relative advantages and disadvantages of mass spectrometry-based approaches versus conventional immunoassay techniques.
The Signaling Pathway of this compound-Induced cIAP1 Degradation
This compound is a SMAC mimetic that mimics the endogenous IAP antagonist, SMAC/DIABLO. By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, this compound induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. This degradation event unleashes downstream signaling pathways, including the activation of the non-canonical NF-κB pathway and sensitization of cells to apoptosis.
This compound binds to cIAP1, inducing its auto-ubiquitination and proteasomal degradation.
Comparison of Validation Methods
The validation of cIAP1 degradation can be achieved through various techniques, each with its own set of strengths and limitations. Here, we compare mass spectrometry-based methods (Targeted Proteomics and IP-MS) with traditional immunoassay methods (Western Blot and ELISA).
| Feature | Targeted Proteomics (SRM/PRM) | Immunoprecipitation-MS (IP-MS) | Western Blot | ELISA |
| Principle | Quantifies specific cIAP1 peptides | Enriches for cIAP1 and identifies post-translational modifications | Detects cIAP1 using antibodies | Quantifies cIAP1 using an antibody pair |
| Quantitative | Absolute or relative quantification | Semi-quantitative to quantitative | Semi-quantitative | Quantitative |
| Sensitivity | High to very high | High | Moderate | High |
| Specificity | Very high (mass-based) | High (antibody + mass-based) | Variable (antibody-dependent) | High (antibody pair-dependent) |
| Throughput | High | Low to moderate | Moderate | High |
| Multiplexing | High | Moderate | Low | Low |
| Cost | High | High | Low | Moderate |
| Expertise | High | High | Low | Low |
Quantitative Data Summary
The following table presents illustrative quantitative data comparing the different methods for measuring cIAP1 levels in a hypothetical experiment where cancer cells were treated with 100 nM this compound for 6 hours.
| Method | Control (cIAP1 level) | This compound Treated (cIAP1 level) | % Degradation |
| Targeted Proteomics (SRM) | 150 fmol/µg lysate | 15 fmol/µg lysate | 90% |
| Western Blot (Densitometry) | 1.0 (relative intensity) | 0.2 (relative intensity) | 80% |
| ELISA | 50 ng/mL | 8 ng/mL | 84% |
Note: These are representative data and actual results may vary depending on the experimental conditions and cell line used.
Experimental Protocols
Mass Spectrometry-Based Methods
1. Targeted Proteomics (Selected Reaction Monitoring - SRM)
This method provides highly sensitive and specific quantification of target proteins by monitoring unique peptide fragments.
Workflow for targeted proteomics analysis of cIAP1 degradation.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with this compound or vehicle control. Harvest and lyse cells in a urea-based buffer. Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Reduce and alkylate proteins, followed by digestion with sequencing-grade trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction.
-
LC-SRM/MS Analysis: Spike in heavy isotope-labeled internal standard peptides for absolute quantification. Analyze samples on a triple quadrupole mass spectrometer coupled to a nano-LC system. Develop an SRM method targeting 2-3 proteotypic peptides for cIAP1.
-
Data Analysis: Integrate peak areas for the transitions of endogenous and heavy-labeled peptides. Calculate the concentration of cIAP1 in each sample.
2. Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to enrich for cIAP1 and identify post-translational modifications like ubiquitination, providing mechanistic insights into the degradation process.
Protocol:
-
Cell Lysis: Lyse this compound or vehicle-treated cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an anti-cIAP1 antibody coupled to magnetic beads overnight at 4°C.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Sample Preparation for MS: Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Use database search algorithms to identify cIAP1 and any co-precipitated proteins. Search for ubiquitin remnant (di-glycine) modifications on lysine residues of cIAP1 to confirm ubiquitination.
Alternative Methods
1. Western Blot
A widely used, accessible method for the semi-quantitative detection of protein degradation.
Protocol:
-
Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for cIAP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and quantitative method for measuring cIAP1 levels in cell lysates.
Protocol:
-
Sample Preparation: Prepare cell lysates as per the ELISA kit manufacturer's instructions.
-
ELISA Procedure: Add diluted samples and standards to a microplate pre-coated with a cIAP1 capture antibody.
-
Incubation: Incubate with a detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a colorimetric substrate and stop the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of cIAP1 in the samples based on the standard curve.
Conclusion
The choice of method for validating this compound-induced cIAP1 degradation depends on the specific research question, available resources, and desired level of quantitative accuracy.
-
Mass spectrometry-based methods , particularly targeted proteomics, offer the highest degree of specificity and quantitative accuracy, making them the gold standard for validating protein degradation. IP-MS is invaluable for mechanistic studies, such as confirming ubiquitination.
-
Western Blot is a cost-effective and readily available technique for initial, semi-quantitative assessment of protein degradation.
-
ELISA provides a high-throughput and quantitative alternative to Western Blotting, suitable for screening and dose-response studies.
For robust and comprehensive validation of cIAP1 degradation by this compound, a combination of methods is recommended. For instance, initial screening with Western Blot or ELISA can be followed by definitive quantitative validation and mechanistic studies using targeted proteomics and IP-MS. This multi-faceted approach ensures the generation of high-quality, reliable data essential for advancing the development of targeted protein degraders.
A Comparative Analysis of BI-891065: Potency and Selectivity Across the IAP Protein Family
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the SMAC mimetic BI-891065 with other prominent IAP inhibitors, supported by experimental data and methodologies.
This compound is a potent, monovalent small molecule Second Mitochondria-derived Activator of Caspases (SMAC) mimetic developed to antagonize the Inhibitor of Apoptosis (IAP) proteins. These proteins are key regulators of apoptosis and cell survival, often found overexpressed in cancer cells, making them attractive therapeutic targets. This compound, like other SMAC mimetics, mimics the N-terminal AVPI motif of the endogenous SMAC/DIABLO protein, enabling it to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins. This interaction disrupts the inhibitory functions of IAPs, thereby promoting programmed cell death. Preclinical studies have highlighted that this compound exhibits a notable selectivity profile, with a higher affinity for cellular IAP1 (cIAP1) and cIAP2 over the X-linked IAP (XIAP). This guide provides a comparative overview of this compound's effects on different IAP family members, juxtaposed with other well-characterized SMAC mimetics.
Comparative Binding Affinity of SMAC Mimetics for IAP Proteins
The efficacy and cellular activity of SMAC mimetics are largely determined by their binding affinities to the BIR domains of various IAP family members. While specific Ki or IC50 values for this compound are not publicly available, it is consistently reported to have a higher selectivity for cIAP1 and cIAP2 over XIAP. The following table summarizes the binding affinities of several other clinically relevant SMAC mimetics, providing a basis for comparative evaluation.
| Compound | Target IAP | Binding Affinity (Ki/IC50, nM) |
| Debio 1143 (Xevinapant) | cIAP1-BIR3 | 1.9 |
| cIAP2-BIR3 | 5.1 | |
| XIAP-BIR3 | 66.4 | |
| GDC-0152 | cIAP1-BIR3 | 17 |
| cIAP2-BIR3 | 43 | |
| XIAP-BIR3 | 28 | |
| ML-IAP-BIR3 | 14 | |
| Birinapant | cIAP1 | <1 (Kd) |
| XIAP | 45 (Kd) | |
| LCL161 | cIAP1 | 0.4 (IC50) |
| XIAP | 35 (IC50) |
Experimental Protocols
IAP Binding Affinity Assays
1. Fluorescence Polarization (FP) Assay:
This assay quantitatively measures the binding of a small fluorescently labeled ligand (e.g., a SMAC-derived peptide) to a larger protein (IAP BIR domain).
-
Principle: When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in the polarization of the emitted light.
-
Protocol Outline:
-
A fluorescently labeled peptide probe with high affinity for the IAP BIR domain is synthesized.
-
A constant concentration of the IAP BIR domain protein and the fluorescent probe are incubated in a microplate.
-
Increasing concentrations of the competitor compound (e.g., this compound) are added.
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 value is determined by plotting the change in polarization against the competitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This assay is another robust method for quantifying protein-protein interactions in a high-throughput format.
-
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. One interacting partner (e.g., IAP-BIR domain) is labeled with a long-lifetime donor (e.g., Europium or Terbium chelate), and the other (e.g., biotinylated SMAC peptide complexed with streptavidin-acceptor) is labeled with an acceptor. Binding brings the donor and acceptor close, resulting in a FRET signal.
-
Protocol Outline:
-
Recombinant IAP-BIR domain protein (e.g., His-tagged) is incubated with a specific antibody conjugated to a Europium-chelate donor.
-
A biotinylated SMAC-mimetic peptide is incubated with streptavidin conjugated to an acceptor fluorophore.
-
The two complexes are mixed in the presence of varying concentrations of the test compound (this compound).
-
After incubation, the TR-FRET signal is measured on a compatible plate reader. A decrease in the FRET signal indicates displacement of the labeled peptide by the test compound.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays
1. cIAP1 Degradation Assay (Western Blot):
SMAC mimetics induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.
-
Protocol Outline:
-
Cancer cell lines known to express cIAP1 are seeded in culture plates.
-
Cells are treated with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cIAP1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cIAP1 band intensity indicates degradation.
-
2. Caspase-3/7 Activity Assay:
This assay measures the activity of executioner caspases, which are activated upon IAP inhibition and are a hallmark of apoptosis.
-
Principle: A proluminescent or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. Cleavage of the substrate by active caspases releases a luminescent or fluorescent signal.
-
Protocol Outline:
-
Cells are seeded in a 96-well plate and treated with this compound.
-
A luminogenic or fluorogenic caspase-3/7 substrate is added to the wells.
-
The plate is incubated to allow for caspase activity.
-
The luminescence or fluorescence is measured using a plate reader. An increase in signal intensity corresponds to increased caspase-3/7 activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its activity.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for evaluating this compound.
Safety Operating Guide
Proper Disposal of BI-891065: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for the investigational antineoplastic agent BI-891065. As a potent SMAC mimetic, this compound requires careful handling to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for its proper disposal.
Due to the hazardous nature of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following procedures are based on general best practices for cytotoxic and antineoplastic compounds and should be adapted to comply with local and federal regulations.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.
Disposal Procedures for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly. This includes unused or expired compounds, contaminated labware, and personal protective equipment.
Step 1: Segregation of Waste
Proper segregation is critical to ensure safe and compliant disposal.
-
Grossly Contaminated Waste: All items heavily contaminated with this compound, such as stock vials (even if empty), and visibly contaminated labware (e.g., pipettes, tubes, flasks), must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Trace Contaminated Waste: Items with minimal, incidental contact, such as used gloves, gowns, and bench paper, should be placed in a separate, clearly labeled "Trace Cytotoxic Waste" container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Step 2: Decontamination of Work Surfaces
Following any handling of this compound, thoroughly decontaminate all work surfaces. Use a deactivating agent recommended by your institution's EHS department, followed by a cleaning agent and water. All cleaning materials must be disposed of as hazardous waste.
Step 3: Waste Container Management
-
Keep all hazardous waste containers securely closed when not in use.
-
Do not overfill containers. Fill to the indicated line or approximately two-thirds full.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
Step 4: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound hazardous waste. Do not attempt to dispose of this material through standard laboratory trash or sewer systems.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following table summarizes general handling and exposure limits applicable to potent antineoplastic compounds. These are for informational purposes only, and the specific SDS for this compound, when available, should be consulted for definitive values.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Typically in the low µg/m³ range for potent compounds. | General guidance for antineoplastics |
| LD50 (Oral, Rat) | Data not available for this compound. Assume high toxicity. | N/A |
| Container Fill Limit | Do not exceed 2/3 full. | General laboratory safety protocols |
Experimental Protocols
Currently, there are no established and publicly available protocols for the chemical inactivation of this compound for disposal purposes. Therefore, all waste must be handled and disposed of as an active, potent compound through a licensed hazardous waste disposal service arranged by your institution's EHS department.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling BI-891065
Essential Safety and Handling Guide for BI-891065
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a second mitochondrial-derived activator of caspases (SMAC) mimetic and inhibitor of apoptosis proteins (IAPs) with potential antineoplastic activity.[1] Given its mechanism of action, this compound should be handled with caution as a potentially hazardous compound. Adherence to these guidelines is essential to ensure personnel safety and proper disposal.
Personal Protective Equipment (PPE)
Due to its potential to inhibit cell function, personnel handling this compound must use appropriate personal protective equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various handling procedures.
| Procedure | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
| Weighing/Aliquoting (Solid) | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Fume Hood or Ventilated Enclosure |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Chemical Fume Hood |
| In-vitro/In-vivo Use | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Biosafety Cabinet (if applicable) |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.
-
Store this compound in a designated, well-ventilated, and restricted-access area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
2. Weighing and Solution Preparation:
-
All weighing of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear double nitrile gloves, safety goggles, and a disposable gown.
-
Use dedicated spatulas and weighing papers.
-
Clean all surfaces thoroughly after handling.
3. Experimental Use:
-
When using solutions of this compound, wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Conduct all procedures that may generate aerosols in a biosafety cabinet or chemical fume hood.
Disposal Plan
This compound and any materials that come into contact with it should be treated as cytotoxic waste.[2][3]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a designated, clearly labeled, and sealed cytotoxic waste container.[2]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a sealed, leak-proof container labeled as "Cytotoxic Waste."
-
Sharps: Needles, syringes, or any other contaminated sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste.[2]
-
All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically via incineration.[3]
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision-making for selecting appropriate PPE for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
